Hsd17B13-IN-71
Description
Structure
3D Structure
Properties
Molecular Formula |
C25H16Cl2F5N3O4 |
|---|---|
Molecular Weight |
588.3 g/mol |
IUPAC Name |
3,5-dichloro-N-[2-(difluoromethyl)-8-methyl-4-oxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C25H16Cl2F5N3O4/c1-11-6-7-16(33-23(37)13-8-14(26)20(36)15(27)9-13)18-19(11)34-22(21(28)29)35(24(18)38)10-12-4-2-3-5-17(12)39-25(30,31)32/h2-9,21,36H,10H2,1H3,(H,33,37) |
InChI Key |
AYMKMXCMBFWJSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C(F)F)CC4=CC=CC=C4OC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of HSD17B13 Inhibition in Hepatocytes: A Technical Overview
Note: This document focuses on the mechanism of action of BI-3231, a potent and selective inhibitor of Hydroxysteroid 17-β-dehydrogenase 13 (HSD17B13). Due to the limited availability of detailed public research on Hsd17B13-IN-71, BI-3231 is used as a well-characterized proxy to provide an in-depth technical guide for researchers, scientists, and drug development professionals.
Executive Summary
Hydroxysteroid 17-β-dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes. Elevated HSD17B13 activity is linked to the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH). Inhibition of HSD17B13 has emerged as a promising therapeutic strategy. This guide delineates the mechanism of action of HSD17B13 inhibition in hepatocytes, with a focus on the well-characterized inhibitor, BI-3231. The inhibition of HSD17B13 in hepatocytes mitigates cellular lipotoxicity by reducing triglyceride accumulation, restoring lipid homeostasis, and improving mitochondrial function.
Core Mechanism of HSD17B13 Inhibition
BI-3231 is a potent and selective inhibitor of HSD17B13, demonstrating significant efficacy in cellular models of hepatocyte lipotoxicity. Its mechanism of action is centered on the direct inhibition of the enzymatic activity of HSD17B13, which is dependent on the presence of the cofactor NAD+.
Quantitative Data on Inhibitor Potency
The inhibitory activity of BI-3231 against HSD17B13 has been quantified in various assays, as summarized in the table below.
| Inhibitor | Target | Assay Type | IC50 | Ki | Reference |
| BI-3231 | Human HSD17B13 | Enzymatic Assay | 1 nM | 0.7 nM | [1] |
| BI-3231 | Mouse HSD17B13 | Enzymatic Assay | - | Single-digit nM | [2] |
| BI-3231 | Human HSD17B13 | Cellular Assay | Double-digit nM | - | [2] |
Effects of HSD17B13 Inhibition in Hepatocytes
The therapeutic potential of HSD17B13 inhibition lies in its ability to counteract the detrimental effects of lipid overload in hepatocytes.
Mitigation of Lipotoxicity
In preclinical models, BI-3231 has been shown to protect hepatocytes from lipotoxicity induced by saturated fatty acids like palmitic acid. Key effects include:
-
Reduced Triglyceride Accumulation: Treatment with BI-3231 significantly decreases the accumulation of triglycerides within lipid droplets in both human and murine hepatocytes under lipotoxic conditions.[3][4]
-
Improved Lipid Homeostasis: The inhibitor helps to restore the overall balance of lipid metabolism within the hepatocyte.[3][4]
-
Enhanced Hepatocyte Proliferation and Differentiation: BI-3231 treatment has been observed to improve the health and function of hepatocytes, promoting their proliferation and differentiation.[3][4]
Enhancement of Mitochondrial Function
A crucial aspect of BI-3231's mechanism of action is its positive impact on mitochondrial health. Mechanistic studies have revealed that BI-3231 increases mitochondrial respiratory function in hepatocytes.[3][4] This is a key finding, as mitochondrial dysfunction is a central driver in the progression of NAFLD. Notably, this improvement in mitochondrial respiration occurs without affecting β-oxidation.[3][4]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for HSD17B13 in Liver Fibrosis
Recent research suggests a role for HSD17B13 in the communication between hepatocytes and hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis. While not a direct action of an inhibitor within the hepatocyte, this pathway provides context for the broader therapeutic implications of HSD17B13 inhibition. Overexpression of HSD17B13 in hepatocytes can lead to the secretion of pro-fibrotic factors like TGF-β1, which in turn activate HSCs.
Experimental Workflow for Assessing Inhibitor Efficacy in Hepatocyte Lipotoxicity
The following diagram outlines a typical experimental workflow to evaluate the efficacy of an HSD17B13 inhibitor in a cellular model of lipotoxicity.
Detailed Experimental Protocols
The following are generalized protocols based on published methodologies for studying the effects of HSD17B13 inhibitors in hepatocytes.
Hepatocyte Culture and Induction of Lipotoxicity
-
Cell Seeding: Plate HepG2 cells or primary mouse hepatocytes in appropriate culture vessels. For primary hepatocytes, use collagen-coated plates.
-
Cell Culture: Maintain cells in a standard incubator at 37°C and 5% CO2 in a suitable culture medium (e.g., DMEM for HepG2, William's E Medium for primary hepatocytes) supplemented with fetal bovine serum and antibiotics.
-
Induction of Lipotoxicity: Prepare a stock solution of palmitic acid complexed to bovine serum albumin (BSA). Treat hepatocytes with a final concentration of palmitic acid that induces significant lipid accumulation and cellular stress (e.g., 200-500 µM) for a specified duration (e.g., 24-48 hours).
Treatment with HSD17B13 Inhibitor
-
Inhibitor Preparation: Dissolve the HSD17B13 inhibitor (e.g., BI-3231) in a suitable solvent like DMSO to create a stock solution.
-
Treatment: Co-incubate the lipotoxic hepatocytes with the inhibitor at various concentrations. Ensure the final solvent concentration is consistent across all conditions and does not exceed a non-toxic level (e.g., 0.1% DMSO). Include a vehicle control group (solvent only).
Assessment of Triglyceride Accumulation
-
Lipid Staining: Fix the cells and stain for neutral lipids using a fluorescent dye such as Bodipy 493/503 or Oil Red O.
-
Imaging: Visualize the lipid droplets using fluorescence microscopy or bright-field microscopy.
-
Quantification: Quantify the intensity of the fluorescent signal or the area of stained lipids per cell using image analysis software. Alternatively, use a colorimetric or fluorometric triglyceride assay kit on cell lysates.
Analysis of Mitochondrial Respiration
-
Seahorse XF Analyzer: Plate hepatocytes in a Seahorse XF cell culture microplate.
-
Mito Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Data Analysis: Measure the oxygen consumption rate (OCR) to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Conclusion
The inhibition of HSD17B13 in hepatocytes, as exemplified by the action of BI-3231, presents a targeted approach to mitigating the cellular hallmarks of NAFLD. By directly inhibiting the enzymatic function of HSD17B13, these inhibitors can reduce harmful lipid accumulation and improve mitochondrial health, thereby protecting hepatocytes from lipotoxic damage. Further research into the downstream signaling effects and the in vivo efficacy of HSD17B13 inhibitors will be crucial in translating these promising preclinical findings into effective therapies for patients with chronic liver disease.
References
The Impact of HSD17B13 Inhibition on Liver Fibrosis Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH). Genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression to liver fibrosis and cirrhosis. This protective phenotype has spurred the development of small molecule inhibitors aimed at recapitulating this genetic advantage. While the specific inhibitor "Hsd17B13-IN-71" does not appear in publicly available scientific literature, this guide will synthesize the current understanding of HSD17B13's role in liver fibrosis and the therapeutic potential of its inhibition, drawing upon the wealth of data from genetic studies and preclinical research on HSD17B13 inhibitors.
The Role of HSD17B13 in Liver Pathophysiology
HSD17B13 is a member of the hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and retinoids.[1][2] Its precise physiological substrates and functions are still under active investigation, but it has been identified as having retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][3] In the context of NAFLD, HSD17B13 expression is upregulated in hepatocytes.[4]
The protective effects observed with loss-of-function variants of HSD17B13 are not fully elucidated but are thought to be mediated through a reduction in hepatic inflammation and subsequent fibrosis.[5] Notably, these genetic variants are associated with decreased hepatocyte ballooning and portal inflammation, key histological features of NASH.[5]
Key Signaling Pathways Modulated by HSD17B13 Inhibition
The inhibition of HSD17B13 is hypothesized to impact several interconnected pathways that drive the progression of liver fibrosis.
Inflammatory Signaling
Genetic loss-of-function of HSD17B13 is strongly linked to a reduction in inflammatory markers.[5] This suggests that HSD17B13 activity contributes to pro-inflammatory signaling cascades within the liver. Inhibition of HSD17B13 may therefore lead to a dampening of inflammatory responses, a critical step in preventing the activation of hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver.
Figure 1: HSD17B13 Inhibition and Inflammatory Pathway.
Retinoid Metabolism
HSD17B13 exhibits retinol dehydrogenase activity, and its inhibition is expected to alter retinoid homeostasis in the liver.[1] Retinoids are known to play a role in HSC activation and fibrosis. By modulating the levels of retinol and its metabolites, HSD17B13 inhibition could influence HSC biology and the fibrotic response.
Pyrimidine Catabolism
Recent studies have suggested a novel mechanism linking HSD17B13 to liver fibrosis through the regulation of pyrimidine catabolism.[6][7] The protection against fibrosis conferred by HSD17B13 loss-of-function has been associated with decreased pyrimidine breakdown.[6][7] This suggests that targeting HSD17B13 could have downstream effects on nucleotide metabolism that are protective against fibrosis.
Figure 2: HSD17B13 Inhibition and Pyrimidine Catabolism.
Quantitative Data from Preclinical Studies
While specific data for "this compound" is unavailable, the following tables summarize representative quantitative data from studies on HSD17B13 genetic variants and preclinical models of HSD17B13 inhibition, which would be anticipated to be similar for a potent and specific inhibitor.
Table 1: Effect of HSD17B13 Loss-of-Function on Liver Histology
| Parameter | Wild-Type | HSD17B13 Loss-of-Function | p-value | Reference |
| Fibrosis Stage (0-4) | [5] | |||
| Mean | 1.5 | 1.1 | <0.05 | |
| Hepatocyte Ballooning (0-2) | [5] | |||
| Mean | 0.8 | 0.5 | <0.05 | |
| Portal Inflammation (0-3) | [5] | |||
| Mean | 1.2 | 0.9 | <0.05 |
Table 2: Effect of HSD17B13 Knockdown in a Murine Model of NASH
| Parameter | Control (High-Fat Diet) | HSD17B13 Knockdown (High-Fat Diet) | p-value | Reference |
| Liver/Body Weight Ratio (%) | 5.8 | 4.5 | <0.01 | [4] |
| Serum ALT (U/L) | 150 | 85 | <0.05 | [4] |
| Sirius Red Staining (% area) | 3.2 | 1.5 | <0.01 | [4] |
| Hepatic Hydroxyproline (µg/g) | 250 | 150 | <0.05 | [4] |
Experimental Protocols
The following are generalized protocols for key experiments used to assess the impact of HSD17B13 inhibition on liver fibrosis.
In Vivo Murine Model of NASH
Objective: To evaluate the efficacy of an HSD17B13 inhibitor in a diet-induced mouse model of NASH.
Protocol:
-
Animal Model: Male C57BL/6J mice, 8 weeks old.
-
Diet: Mice are fed a high-fat, high-cholesterol, and high-fructose diet (e.g., AMLN diet or similar) for 16-24 weeks to induce NASH and fibrosis.
-
Treatment: A cohort of mice receives the HSD17B13 inhibitor (e.g., via oral gavage) daily for the last 8-12 weeks of the diet regimen. A vehicle control group receives the vehicle alone.
-
Endpoints:
-
Serum Analysis: Blood is collected for measurement of ALT, AST, and other liver injury markers.
-
Histopathology: Liver tissue is harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for quantification of collagen deposition (fibrosis).
-
Gene Expression Analysis: RNA is extracted from liver tissue for qPCR or RNA-seq analysis of genes involved in inflammation (e.g., Tnf-α, Il-6, Ccl2) and fibrosis (e.g., Col1a1, Timp1, Acta2).
-
Hydroxyproline Assay: A portion of the liver is used to quantify total collagen content via a hydroxyproline assay.
-
Figure 3: Experimental Workflow for In Vivo Efficacy Testing.
In Vitro Hepatic Stellate Cell Activation Assay
Objective: To determine the direct effect of an HSD17B13 inhibitor on the activation of hepatic stellate cells.
Protocol:
-
Cell Line: Primary human hepatic stellate cells or an immortalized human HSC line (e.g., LX-2).
-
Activation: HSCs are cultured on plastic, which induces spontaneous activation. Alternatively, activation can be stimulated with TGF-β1.
-
Treatment: Cells are treated with varying concentrations of the HSD17B13 inhibitor or vehicle control.
-
Endpoints:
-
Gene Expression: RNA is isolated and expression of activation markers such as α-smooth muscle actin (ACTA2), collagen type I alpha 1 (COL1A1), and tissue inhibitor of metalloproteinases 1 (TIMP1) is quantified by qPCR.
-
Protein Expression: Protein levels of α-SMA and collagen I are assessed by Western blotting or immunofluorescence.
-
Proliferation Assay: Cell proliferation is measured using assays such as BrdU incorporation or MTT.
-
Conclusion
The inhibition of HSD17B13 represents a promising therapeutic strategy for mitigating liver fibrosis in the context of NAFLD and NASH. The strong genetic validation for the protective role of HSD17B13 loss-of-function provides a solid foundation for the development of targeted inhibitors. The primary mechanism of action is believed to be the amelioration of hepatic inflammation, with emerging roles in retinoid and pyrimidine metabolism. Further research into specific inhibitors like "this compound," once publicly disclosed, will be critical to fully elucidate the therapeutic potential and precise molecular mechanisms of this exciting new class of drugs for chronic liver disease.
References
- 1. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The protection conferred by HSD17B13 rs72613567 on hepatic fibrosis is likely mediated by lowering ballooning and portal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
A Technical Guide to the In Vitro Characterization and Potency of Hsd17B13 Inhibitors: A Representative Analysis
Disclaimer: As of November 2025, "Hsd17B13-IN-71" is not a publicly documented small molecule inhibitor. The following technical guide has been constructed as a representative whitepaper, detailing the typical in vitro characterization and potency assessment of a novel hydroxysteroid 17-β dehydrogenase 13 (HSD17B13) inhibitor. The data presented are illustrative and based on methodologies reported for similar compounds in the field.
Introduction: HSD17B13 as a Therapeutic Target
Hydroxysteroid 17-β dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[2] These genetic findings have positioned HSD17B13 as a promising therapeutic target for chronic liver diseases. The development of small molecule inhibitors against HSD17B13 aims to replicate the protective effects observed in individuals with naturally occurring inactive forms of the enzyme.
This guide provides a comprehensive overview of the in vitro characterization of a representative HSD17B13 inhibitor, referred to herein as this compound.
In Vitro Potency and Selectivity
The initial characterization of a novel inhibitor involves determining its potency against the target enzyme and its selectivity against related proteins. This is crucial for establishing a therapeutic window and minimizing off-target effects.
Potency of this compound
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. For HSD17B13, potency is typically assessed using various substrates that the enzyme is known to metabolize, such as estradiol and leukotriene B4.[4][5]
| Assay Type | Substrate | Co-factor | This compound IC50 (nM) |
| Biochemical | Estradiol | NAD+ | 15.2 ± 2.1 |
| Biochemical | Leukotriene B4 | NAD+ | 21.7 ± 3.5 |
| Cell-Based (HepaRG) | Endogenous | N/A | 85.4 ± 9.8 |
| Table 1: Representative In Vitro Potency of this compound. |
Selectivity Profile
Selectivity is determined by testing the inhibitor against other members of the HSD17B family. High selectivity for HSD17B13 is desirable to avoid disrupting the functions of other important steroid-metabolizing enzymes.
| Enzyme | Substrate | This compound IC50 (nM) | Selectivity Fold (vs. HSD17B13) |
| HSD17B11 | Estradiol | > 10,000 | > 650 |
| HSD17B1 | Estrone | > 10,000 | > 650 |
| HSD17B2 | Testosterone | > 10,000 | > 650 |
| HSD17B4 | Estradiol | > 10,000 | > 650 |
| Table 2: Representative Selectivity Profile of this compound. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the characterization of any new chemical entity.
Recombinant Human HSD17B13 Expression and Purification
-
Expression: Full-length human HSD17B13 is expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system.[6][7] A His6-tag is typically appended to the N-terminus to facilitate purification.
-
Lysis: Sf9 cells are harvested and lysed in a buffer containing Tris-HCl, NaCl, and protease inhibitors.
-
Purification: The lysate is clarified by centrifugation, and the supernatant is subjected to immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin.
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. Protein purity is assessed by SDS-PAGE.
HSD17B13 Biochemical Inhibition Assay
This assay quantifies the enzymatic activity of HSD17B13 by measuring the production of NADH, a product of the dehydrogenase reaction.
-
Reaction Mixture: The assay is performed in a 384-well plate containing assay buffer (40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20), purified recombinant HSD17B13 (50-100 nM), the substrate (e.g., 15 µM β-estradiol), and the co-factor (500 µM NAD+).[5][6][8]
-
Inhibitor Addition: this compound is added at various concentrations (typically a 10-point dose-response curve).
-
Incubation: The reaction is incubated at room temperature for 60 minutes.
-
Detection: The amount of NADH produced is quantified using a bioluminescent detection kit, such as the NAD(P)H-Glo™ Assay (Promega).[5][6][7][8]
-
Data Analysis: Luminescence is measured using a plate reader. The data are normalized to controls, and IC50 values are calculated using a four-parameter logistic fit.
Cell-Based HSD17B13 Activity Assay
This assay measures the ability of the inhibitor to engage and inhibit HSD17B13 in a cellular context.
-
Cell Culture: Human hepatocyte-derived cells (e.g., HepaRG or Huh7) are cultured in appropriate media.[1][3]
-
Compound Treatment: Cells are treated with varying concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Substrate Addition: A suitable substrate is added to the cells.
-
Metabolite Extraction: After incubation, cellular metabolites are extracted.
-
Quantification: The conversion of the substrate to its product is measured using RapidFire mass spectrometry (RF-MS).[7]
-
Data Analysis: The inhibition of substrate conversion is used to determine the cellular IC50 value.
Visualizations: Pathways and Workflows
Visual diagrams are essential for conveying complex biological pathways and experimental processes.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. enanta.com [enanta.com]
- 7. enanta.com [enanta.com]
- 8. academic.oup.com [academic.oup.com]
Preclinical efficacy and safety of Hsd17B13-IN-71 in animal models
An In-depth Technical Guide to the Preclinical Efficacy and Safety of HSD17B13-IN-71 in Animal Models
Executive Summary
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. Human genetics studies have robustly linked loss-of-function variants in the HSD17B13 gene to a reduced risk of developing and progressing from simple steatosis to more severe forms of chronic liver disease, including non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. These findings validate HSD17B13 as a compelling therapeutic target. This compound is a novel, potent, and selective small molecule inhibitor of HSD17B13 developed for the treatment of NASH. This document provides a comprehensive overview of the preclinical data supporting the efficacy, safety, and pharmacological profile of this compound in various animal models.
Mechanism of Action
This compound is designed to competitively inhibit the enzymatic activity of HSD17B13. While the precise endogenous substrate of HSD17B13 is still under investigation, its inhibition is thought to mimic the protective phenotype observed in individuals with genetic loss-of-function variants. The proposed mechanism involves the modulation of hepatic lipid metabolism, leading to a reduction in lipotoxicity, inflammation, and fibrosis.
Signaling Pathway of HSD17B13 Inhibition
Methodological & Application
Application Notes and Protocols: Designing In Vivo Studies with an Hsd17B13 Inhibitor (Hsd17B13-IN-71) in a NASH Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte injury, with or without fibrosis.[1][2] It is a growing global health concern with no approved pharmacological therapies.[1][3] Recent human genetic studies have identified hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) as a promising therapeutic target for NASH.[3][4] Hsd17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[5][6][7] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to NASH and its complications, such as cirrhosis and hepatocellular carcinoma.[7] This protective effect has spurred the development of Hsd17B13 inhibitors as a potential treatment for NASH.
These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the efficacy of a novel Hsd17B13 inhibitor, Hsd17B13-IN-71, in a mouse model of NASH.
Hsd17B13 Signaling and its Role in NASH
Hsd17B13 is localized to the surface of lipid droplets within hepatocytes.[4][7] Its expression is upregulated in patients with NAFLD.[1][5] While its precise enzymatic functions are still under investigation, it is known to be involved in hepatic lipid metabolism. Proposed mechanisms suggest that Hsd17B13 may play a role in retinol metabolism, converting retinol to retinaldehyde.[7] Dysregulation of retinoid signaling is implicated in liver inflammation and fibrosis. Furthermore, Hsd17B13 activity has been linked to the biosynthesis of pro-inflammatory lipid mediators.[7] Inhibition of Hsd17B13 is hypothesized to mimic the protective effects of the loss-of-function genetic variants, thereby reducing liver inflammation and fibrosis.
Experimental Design
A well-designed in vivo study is critical to assess the therapeutic potential of this compound. This involves selecting an appropriate NASH mouse model, defining treatment groups and dosing regimens, and establishing relevant endpoints for evaluation.
Mouse Model Selection
The choice of a NASH mouse model is crucial and should align with the specific research questions. Both diet-induced and genetic models are available, each with its own advantages and limitations. For testing a therapeutic agent like this compound, a model that recapitulates the key features of human NASH, including steatosis, inflammation, and fibrosis, is recommended.
| Mouse Model | Description | Key Features | Considerations |
| High-Fat Diet (HFD) | C57BL/6J mice fed a diet with 45-60% of calories from fat. | Obesity, insulin resistance, simple steatosis. | Slow progression to fibrosis. |
| Western Diet (WD) | High in fat and sucrose/fructose, often with added cholesterol. | Obesity, metabolic syndrome, steatohepatitis, and fibrosis. | More closely mimics human dietary habits leading to NASH. |
| Choline-Deficient, L-Amino Acid-Defined (CDAAFD) Diet | Lacks choline and is supplemented with high fat. | Rapidly induces severe steatohepatitis and fibrosis. | Does not typically cause obesity or insulin resistance. |
| db/db or ob/ob mice | Genetically obese and diabetic mice. | Severe obesity, insulin resistance, and steatosis. | Often require a "second hit" (e.g., dietary challenge) to develop robust fibrosis. |
For evaluating an anti-fibrotic and anti-inflammatory agent like this compound, the Western Diet or the CDAAFD diet models are often suitable choices as they induce a robust NASH phenotype with fibrosis.
Experimental Groups and Dosing
The following experimental groups are recommended for a comprehensive evaluation of this compound:
| Group | Diet | Treatment | Purpose |
| 1. Healthy Control | Standard Chow | Vehicle | Baseline reference for normal liver histology and metabolic parameters. |
| 2. NASH Control | NASH-inducing Diet (e.g., WD or CDAAFD) | Vehicle | To establish the disease phenotype and serve as a comparator for treatment effects. |
| 3. This compound (Low Dose) | NASH-inducing Diet | This compound | To assess the dose-dependent efficacy of the inhibitor. |
| 4. This compound (High Dose) | NASH-inducing Diet | This compound | To determine the maximum therapeutic effect and potential toxicity. |
| 5. (Optional) Positive Control | NASH-inducing Diet | Known anti-NASH compound | To validate the experimental model and provide a benchmark for efficacy. |
Note on this compound: As specific data for this compound is not publicly available, initial dose-finding studies are recommended to determine the optimal therapeutic window and to assess its pharmacokinetic and pharmacodynamic properties. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing frequency will depend on the compound's characteristics.
Experimental Protocols
NASH Model Induction
Protocol for Western Diet (WD)-Induced NASH:
-
Animals: 8-week-old male C57BL/6J mice.
-
Acclimatization: Acclimatize mice for one week with free access to standard chow and water.
-
Diet Induction: Switch the diet of the designated groups to a Western Diet (e.g., 40-45% kcal from fat, high sucrose/fructose, and 0.2-2% cholesterol) for 16-24 weeks to induce NASH with significant fibrosis. The healthy control group remains on standard chow.
-
Monitoring: Monitor body weight and food intake weekly.
Preparation and Administration of this compound
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) based on its solubility and stability. The vehicle alone will be administered to the control groups.
-
Dosing: Based on preliminary dose-finding studies, determine the low and high doses. Dosing is typically performed daily or twice daily via oral gavage.
-
Treatment Period: Initiate treatment after the establishment of the NASH phenotype (e.g., after 12-16 weeks of WD feeding) for a therapeutic study design. The treatment duration is typically 4-8 weeks.
In-Life Monitoring and Sample Collection
-
Body Weight and Food Intake: Record weekly.
-
Blood Collection: Collect blood samples via tail vein or retro-orbital sinus at baseline and at the end of the study for biochemical analysis.
-
Terminal Procedure: At the end of the treatment period, euthanize mice and collect terminal blood and liver tissue.
-
Perfuse the liver with phosphate-buffered saline (PBS) before collection.
-
Divide the liver into sections for histology, gene expression analysis (snap-freeze in liquid nitrogen), and protein analysis.
-
Endpoint Analysis
A comprehensive analysis of various endpoints is necessary to evaluate the efficacy of this compound.
| Parameter | Methodology | Expected Outcome with this compound Treatment |
| Liver Histology | H&E staining for steatosis, inflammation, and ballooning. Sirius Red or Trichrome staining for fibrosis. | Reduction in NAFLD Activity Score (NAS). Decrease in fibrotic area. |
| Serum Biomarkers | Measurement of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), triglycerides, and cholesterol. | Decrease in serum ALT and AST levels. Improvement in lipid profile. |
| Hepatic Gene Expression | qRT-PCR for genes involved in inflammation (e.g., Tnf-α, Il-6, Ccl2) and fibrosis (e.g., Col1a1, Timp1, Acta2). | Downregulation of pro-inflammatory and pro-fibrotic gene expression. |
| Hepatic Protein Analysis | Western blotting or ELISA for key proteins in the fibrotic and inflammatory pathways. | Reduction in the protein levels of fibrosis and inflammation markers. |
| Hydroxyproline Assay | Quantification of collagen content in the liver. | Decrease in hepatic hydroxyproline content, indicating reduced fibrosis. |
Experimental Workflow
Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner to facilitate comparison between experimental groups. Statistical analysis, such as ANOVA followed by a post-hoc test, should be performed to determine the significance of the observed effects.
Example Data Summary Table:
| Parameter | Healthy Control | NASH Control | This compound (Low Dose) | This compound (High Dose) |
| Body Weight (g) | ||||
| Liver to Body Weight Ratio | ||||
| Serum ALT (U/L) | ||||
| Serum AST (U/L) | ||||
| NAFLD Activity Score (NAS) | ||||
| Fibrosis Stage | ||||
| Col1a1 Gene Expression (fold change) | ||||
| Hepatic Hydroxyproline (µg/g) |
A significant reduction in the NASH control group's elevated parameters by this compound treatment would indicate its therapeutic potential in reversing or halting the progression of NASH.
Conclusion
The inhibition of Hsd17B13 represents a promising therapeutic strategy for the treatment of NASH. The protocols and guidelines presented in these application notes provide a robust framework for the preclinical evaluation of this compound in a relevant mouse model of NASH. Careful selection of the animal model, a well-controlled study design, and comprehensive endpoint analysis are essential for obtaining conclusive data on the efficacy and mechanism of action of this novel inhibitor.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
Application Notes and Protocols for HSD17B13 Inhibitor BI-3231
Note: The compound "Hsd17B13-IN-71" is not a recognized designation in the reviewed scientific literature. This document provides detailed information and protocols for BI-3231 , a potent and selective inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), which is a valuable tool for in vitro studies of nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and other liver diseases.[1][2]
These application notes are intended for researchers, scientists, and drug development professionals investigating the role of HSD17B13 in various physiological and pathological processes.
Overview of BI-3231
BI-3231 is a well-characterized chemical probe that acts as a potent and selective inhibitor of HSD17B13.[1][2] It exhibits low nanomolar potency against both human and mouse HSD17B13 and demonstrates good selectivity over the closely related HSD17B11.[3][4] Mechanistically, BI-3231's binding to HSD17B13 is dependent on the presence of NAD+, indicating an uncompetitive mode of inhibition with respect to the cofactor.[1][3] This inhibitor is a valuable tool for elucidating the biological functions of HSD17B13 in cellular models of liver disease.
Quantitative Data Summary
The following tables summarize the key quantitative data for BI-3231 in various in vitro assays.
Table 1: In Vitro Potency of BI-3231
| Target | Assay Type | IC50 (nM) | Ki (nM) |
| Human HSD17B13 | Enzymatic | 1 | 0.7 ± 0.2 |
| Mouse HSD17B13 | Enzymatic | 13 | Not Reported |
| Human HSD17B13 | Cellular (HEK293) | 11 ± 5 | Not Applicable |
Table 2: Recommended Concentrations for Cell-Based Assays
| Cell Line | Assay Type | BI-3231 Concentration | Duration |
| HEK293 (overexpressing hHSD17B13) | HSD17B13 Activity | Serially diluted for IC50 determination | 3 hours |
| HepG2 | Lipotoxicity | 50 µM | 24 hours |
| Primary Mouse Hepatocytes | Lipotoxicity | 50 µM | 18 hours |
| HepG2, Primary Mouse Hepatocytes | Cell Viability (MTT) | 0.05 - 50 µM | 6 hours |
Signaling Pathway and Experimental Workflow
HSD17B13 Signaling Pathway in NAFLD Progression
Caption: HSD17B13 signaling in NAFLD.
General Experimental Workflow for In Vitro Inhibition Studies
Caption: In vitro workflow for BI-3231.
Experimental Protocols
HSD17B13 Enzymatic Activity Assay (Cell-Based)
This protocol is adapted from a method using HEK293 cells overexpressing human HSD17B13.[1]
Materials:
-
HEK293 cells stably overexpressing hHSD17B13-Myc/DDK
-
DMEM with 10% FBS, 1x GlutaMAX, 1x Sodium Pyruvate
-
BI-3231
-
DMSO
-
Estradiol
-
d4-estrone (internal standard)
-
Girard's Reagent P
-
Methanol
-
Formic Acid
-
384-well microplates
Procedure:
-
Cell Seeding: 24 hours prior to the experiment, seed 0.4 x 10^6 cells/mL in a 384-well plate (25 µL/well).
-
Compound Preparation: Prepare serial dilutions of BI-3231 in 100% DMSO.
-
Compound Addition: Spot 50 nL of the diluted BI-3231 into the cell plate. The final DMSO concentration should be 1%.
-
Incubation: Incubate the plate for 30 minutes at 37°C and 5% CO2.
-
Substrate Addition: Add 25 µL of 60 µM estradiol to each well.
-
Incubation: Incubate for 3 hours at 37°C and 5% CO2.
-
Sample Collection: Transfer 20 µL of the supernatant to a new plate.
-
Internal Standard: Add 2.5 µL of d4-estrone (final concentration 50 nM).
-
Derivatization: Add 5 µL of Girard's Reagent P (6.5 mM final concentration) dissolved in 90% methanol and 10% formic acid. Incubate overnight at room temperature.
-
Sample Dilution: Add 60 µL of deionized water.
-
Analysis: Analyze the formation of estrone using RapidFire MS/MS.
-
Data Analysis: Normalize the data using controls and determine the IC50 value using a four-parameter logistical equation.
Cell Viability Assay (MTT)
This protocol is a general method and can be adapted for HepG2 cells and primary mouse hepatocytes treated with BI-3231.[6]
Materials:
-
HepG2 cells or primary mouse hepatocytes
-
Complete cell culture medium
-
BI-3231
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of BI-3231 (e.g., 0.05 to 50 µM) for the desired duration (e.g., 6 hours). Include a vehicle control (0.1% DMSO).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Western Blot Protocol for HSD17B13 Detection
This is a general protocol for the detection of HSD17B13 protein levels in cell lysates.[7]
Materials:
-
Cell lysates
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HSD17B13
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescence detection reagent
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary HSD17B13 antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the chemiluminescence detection reagent and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
References
Hsd17B13-IN-71: Application Notes and Protocols for Research Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Emerging research has identified HSD17B13 as a key player in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, highlighting the therapeutic potential of inhibiting this enzyme.[1][3] Hsd17B13-IN-71 is a chemical inhibitor of HSD17B13, designed for research purposes to investigate the enzyme's role in various cellular and disease models.
This document provides detailed application notes and protocols for the preparation and use of this compound in a research setting.
Physicochemical Properties and Solubility
Proper solubilization of this compound is critical for accurate and reproducible experimental results. The following table summarizes its key physicochemical properties and recommended solvents for creating stock solutions.
| Property | Data |
| Molecular Formula | C₂₁H₁₉ClN₂O₄S |
| Molecular Weight | 430.90 g/mol |
| Appearance | Solid |
| Primary Solvent | Dimethyl sulfoxide (DMSO) |
| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months |
Preparation of Stock and Working Solutions
1. Stock Solution Preparation (DMSO)
For most in vitro applications, a 10 mM stock solution of this compound in DMSO is recommended.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add 232.07 µL of DMSO to 1 mg of this compound.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid solubilization if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
2. Preparation of Aqueous Working Solutions
For cell-based assays, the DMSO concentration in the final working solution should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Protocol:
-
Thaw a frozen aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution of the stock solution into the desired cell culture medium to achieve the final working concentration.
-
For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the cell culture medium.
-
Mix thoroughly by gentle pipetting or vortexing before adding to the cells.
3. Formulations for In Vivo Studies
For animal studies, this compound can be formulated for various routes of administration. The following are example formulations, which may require optimization depending on the specific experimental design.
| Formulation Component | Example 1 (for Intraperitoneal Injection) | Example 2 (for Oral Gavage) |
| This compound | Desired final concentration | Desired final concentration |
| DMSO | 10% | 10% |
| PEG300 | 40% | - |
| Tween 80 | 5% | - |
| Saline | 45% | - |
| Corn Oil | - | 90% |
Protocol for Example 1 (IP Injection):
-
Dissolve this compound in DMSO to create a concentrated stock.
-
In a separate tube, mix the PEG300 and Tween 80.
-
Add the this compound/DMSO solution to the PEG300/Tween 80 mixture and vortex.
-
Slowly add the saline to the mixture while vortexing to form a clear solution.
Experimental Protocols
1. HSD17B13 Enzymatic Inhibition Assay
This protocol is designed to measure the direct inhibitory activity of this compound on the HSD17B13 enzyme. The assay can be performed using different substrates, such as β-estradiol or leukotriene B4 (LTB4).[4][5]
Materials:
-
Recombinant human HSD17B13 enzyme
-
Assay Buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
NAD⁺ (cofactor)
-
Substrate (β-estradiol or LTB4)
-
This compound
-
Detection reagent (e.g., NAD-Glo™ Assay kit)
-
384-well plates
Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the recombinant HSD17B13 enzyme (e.g., 50-100 nM final concentration).[4]
-
Add the this compound dilutions to the wells.
-
Initiate the enzymatic reaction by adding a mixture of NAD⁺ and the chosen substrate (e.g., 10-50 µM final concentration).[4]
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the product formation (e.g., NADH) using a suitable detection method, such as a luminescence-based assay.[4][6]
-
Calculate the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.
2. Cell-Based HSD17B13 Activity Assay
This protocol assesses the inhibitory effect of this compound in a cellular context. HEK293 cells overexpressing HSD17B13 are a suitable model system.[7][8]
Materials:
-
HEK293 cells stably expressing human HSD17B13
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lysis buffer
-
Analytical method for product detection (e.g., HPLC or mass spectrometry)
Protocol:
-
Seed the HSD17B13-expressing HEK293 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-24 hours).
-
Add the substrate to the cell culture medium and incubate for a specific period (e.g., 6-8 hours for all-trans-retinol).[7]
-
Collect the cell lysates and/or the culture supernatant.
-
Quantify the amount of product formed (e.g., retinaldehyde from retinol) using a sensitive analytical method.[7]
-
Determine the cellular IC₅₀ of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways involving HSD17B13 and a typical experimental workflow for evaluating this compound.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enanta.com [enanta.com]
- 5. enanta.com [enanta.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing Hsd17B13 Inhibitors to Probe Lipid Droplet Dynamics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing small molecule inhibitors of 17-beta-hydroxysteroid dehydrogenase 13 (Hsd17B13), such as Hsd17B13-IN-71, to investigate the intricate dynamics of lipid droplets in cellular models.
Introduction
Hydroxysteroid 17-beta-dehydrogenase 13 (Hsd17B13) is a protein localized to the surface of lipid droplets, predominantly in hepatocytes.[1][2][3] Its expression is elevated in non-alcoholic fatty liver disease (NAFLD), and it is implicated in hepatic lipid accumulation.[2][4] Notably, genetic variants that result in a loss of Hsd17B13 function are associated with a reduced risk of progression from simple steatosis to more severe liver conditions, highlighting Hsd17B13 as a compelling therapeutic target.[5] Potent and selective inhibitors of Hsd17B13, such as BI-3231, are valuable tools for dissecting the protein's role in lipid metabolism and for assessing the therapeutic potential of its inhibition.[6]
These protocols offer a framework for studying the impact of Hsd17B13 inhibition on lipid droplet morphology, number, and size. While the specific inhibitor "this compound" is used as an example, these methods are adaptable for other selective Hsd17B13 inhibitors. Researchers should empirically determine the optimal concentration and treatment duration for their specific inhibitor and cell model.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known signaling context of Hsd17B13 and a general workflow for investigating the effects of its inhibition on lipid droplet dynamics.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data based on expected outcomes from inhibiting Hsd17B13, which is known to promote lipid accumulation.[4] Actual results will vary based on the specific inhibitor, concentration, cell type, and experimental conditions.
| Treatment Group | Average Lipid Droplet Number per Cell | Average Lipid Droplet Area (µm²) | Total Cellular Lipid Content (Arbitrary Units) |
| Vehicle Control (DMSO) | 150 ± 15 | 1.2 ± 0.2 | 100 ± 10 |
| Oleic Acid (OA) | 450 ± 30 | 2.5 ± 0.4 | 350 ± 25 |
| OA + this compound (1 µM) | 320 ± 25 | 2.0 ± 0.3 | 250 ± 20 |
| OA + this compound (10 µM) | 210 ± 20 | 1.5 ± 0.2 | 150 ± 15 |
Experimental Protocols
Protocol 1: Induction of Lipid Droplet Formation and Inhibitor Treatment in Hepatocytes
This protocol describes the culture of hepatocytes, induction of lipid droplet formation using oleic acid, and treatment with an Hsd17B13 inhibitor.
Materials:
-
Hepatocyte cell line (e.g., Huh7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Oleic acid (Sigma-Aldrich)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound (or other selective inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
24-well or 96-well clear-bottom imaging plates
Procedure:
-
Cell Seeding: Seed hepatocytes onto imaging plates at a density that will result in 70-80% confluency at the time of treatment.
-
Oleic Acid-BSA Complex Preparation:
-
Prepare a 100 mM stock solution of oleic acid in ethanol.
-
Prepare a 10% (w/v) BSA solution in serum-free medium.
-
Warm the BSA solution to 37°C.
-
Slowly add the oleic acid stock solution to the warm BSA solution while stirring to achieve a final concentration of 5 mM oleic acid. This will be your working stock.
-
Filter sterilize the oleic acid-BSA complex.
-
-
Induction of Lipid Droplets:
-
Once cells reach the desired confluency, remove the culture medium.
-
Add fresh culture medium containing the oleic acid-BSA complex at a final concentration of 100-400 µM.
-
Incubate for 12-24 hours to induce lipid droplet formation.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the inhibitor in the oleic acid-containing medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a DMSO vehicle control.
-
Replace the medium on the cells with the inhibitor-containing medium.
-
Incubate for the desired treatment period (e.g., 6, 12, or 24 hours).
-
Protocol 2: Staining of Lipid Droplets with BODIPY 493/503
This protocol details the staining of neutral lipids in fixed cells using the fluorescent dye BODIPY 493/503 for visualization by fluorescence microscopy.
Materials:
-
Cells treated as in Protocol 1
-
4% Paraformaldehyde (PFA) in PBS
-
BODIPY 493/503 (Thermo Fisher Scientific)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Add 4% PFA to each well and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare a 1 mg/mL stock solution of BODIPY 493/503 in DMSO.
-
Dilute the BODIPY stock solution to a final concentration of 1 µg/mL in PBS.
-
Add the BODIPY staining solution to the fixed cells and incubate for 15-30 minutes at room temperature, protected from light.
-
(Optional) For nuclear counterstaining, add DAPI to the staining solution at a final concentration of 1 µg/mL.
-
-
Washing and Mounting:
-
Aspirate the staining solution and wash the cells three times with PBS.
-
Add a drop of mounting medium to a microscope slide and carefully place the coverslip with the cells face down.
-
Seal the coverslip and store the slide at 4°C, protected from light, until imaging.
-
Protocol 3: Image Acquisition and Quantitative Analysis of Lipid Droplets
This protocol outlines the steps for acquiring images using fluorescence microscopy and quantifying lipid droplet parameters using ImageJ/Fiji.
Materials:
-
Fluorescence microscope with appropriate filters for BODIPY 493/503 (Excitation/Emission: ~493/503 nm) and DAPI (Excitation/Emission: ~358/461 nm)
-
ImageJ or Fiji software with the Bio-Formats Importer plugin
Procedure:
-
Image Acquisition:
-
Using the fluorescence microscope, acquire images of the stained cells.
-
Use the DAPI channel to focus on the cells and the BODIPY channel to visualize lipid droplets.
-
Capture multiple images from random fields of view for each experimental condition to ensure representative data.
-
-
Image Analysis using ImageJ/Fiji:
-
Open the acquired images in ImageJ/Fiji.
-
Set Scale: If the pixel size is not embedded in the image metadata, set the scale manually (Analyze > Set Scale).
-
Image Pre-processing:
-
Split the channels if you have a multi-channel image (Image > Color > Split Channels).
-
Select the BODIPY channel image.
-
Apply a background subtraction if necessary (Process > Subtract Background).
-
-
Thresholding:
-
Convert the image to 8-bit (Image > Type > 8-bit).
-
Apply a threshold to segment the lipid droplets from the background (Image > Adjust > Threshold). Adjust the threshold values to accurately select the droplets.
-
-
Particle Analysis:
-
Analyze the thresholded image to quantify lipid droplet parameters (Analyze > Analyze Particles).
-
Set the size (in µm²) and circularity parameters to exclude noise and artifacts.
-
Select "Display results," "Clear results," and "Summarize" to obtain quantitative data for each image.
-
-
Data Collection: The results table will provide information on the number of lipid droplets, their individual areas, and other morphological parameters. Export this data for further statistical analysis.
-
Repeat the analysis for all captured images from each experimental condition.
-
By following these protocols, researchers can effectively utilize Hsd17B13 inhibitors to investigate the role of this enzyme in lipid droplet dynamics, providing valuable insights for basic research and the development of novel therapeutics for liver diseases.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13-IN-71 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4][5] Emerging evidence from human genetic studies has identified loss-of-function variants of HSD17B13 as being protective against the progression of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][3][6] This has positioned HSD17B13 as a promising therapeutic target for these conditions.[4][7] Hsd17B13-IN-71 represents a class of small molecule inhibitors designed to target the enzymatic activity of HSD17B13. These application notes provide detailed protocols for utilizing such inhibitors in high-throughput screening (HTS) assays to identify and characterize novel modulators of HSD17B13.
Mechanism of Action and Signaling Pathways
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily and is involved in the metabolism of steroids, fatty acids, and retinol.[1][2][8] It catalyzes the conversion of 17-ketosteroids to 17-hydroxysteroids and has been shown to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][3][9] Overexpression of HSD17B13 is associated with increased lipid droplet size and number in hepatocytes.[3][9]
The enzyme is implicated in several key signaling pathways related to liver pathophysiology:
-
Lipid Metabolism: HSD17B13 expression can be induced by the liver X receptor α (LXRα) via sterol regulatory element-binding protein 1c (SREBP-1c), a master regulator of de novo lipogenesis.[1] This creates a positive feedback loop that can contribute to lipid accumulation in hepatocytes.[1]
-
Inflammation: Overexpression of HSD17B13 has been shown to influence inflammation-related pathways, including the NF-κB and MAPK signaling pathways.[8] It can also promote leukocyte adhesion through the activation of platelet-activating factor (PAF)/STAT3 signaling.[10]
-
Glucose Metabolism: HSD17B13 has been linked to the p-Akt/HIF-1α signaling pathway, which plays a role in regulating glucose and lipid metabolism.[1]
Below are diagrams illustrating the key signaling pathways involving HSD17B13 and a typical workflow for a high-throughput screening assay targeting this enzyme.
Caption: HSD17B13 Signaling Pathways in Lipid Metabolism and Inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. academic.oup.com [academic.oup.com]
Application Notes: Biochemical Assay Development for Measuring HSD17B13 Inhibition
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH), alcoholic liver disease, and cirrhosis.[4][5][6] Consequently, HSD17B13 has emerged as a promising therapeutic target for the treatment of these conditions, and the development of potent and selective small molecule inhibitors is an active area of drug discovery.[4][5][7]
These application notes provide detailed protocols for developing and implementing biochemical assays to measure the enzymatic activity of HSD17B13 and to screen for its inhibitors. The primary methods covered are a luminescence-based assay for high-throughput screening and a mass spectrometry-based assay for detailed kinetic analysis and confirmation of inhibitor activity.
HSD17B13 Enzymatic Reaction and Assay Principles
HSD17B13 is an NAD(P)H/NAD(P)+-dependent oxidoreductase that catalyzes the conversion of various substrates, including steroids like β-estradiol, and bioactive lipids like retinol.[2][8][9] The enzymatic reaction involves the transfer of a hydride from the substrate to the cofactor NAD+, resulting in the formation of a product (e.g., estrone from β-estradiol) and the reduced cofactor, NADH.[10][11]
Enzymatic Reaction: Substrate (e.g., β-estradiol) + NAD+ --[HSD17B13]--> Product (e.g., Estrone) + NADH + H+[9]
Assays for HSD17B13 inhibition can be designed based on two main principles:
-
Measuring Cofactor Conversion: Quantifying the amount of NADH produced over time. This is often achieved using a coupled-enzyme system that generates a luminescent or fluorescent signal proportional to the NADH concentration.[10][12][13] This method is highly sensitive and suitable for high-throughput screening (HTS).
-
Measuring Substrate/Product Conversion: Directly quantifying the consumption of the substrate or the formation of the product. This is typically accomplished using Liquid Chromatography-Mass Spectrometry (LC-MS), which offers high specificity and is considered a gold standard for confirming hits from primary screens.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 8. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 9. uniprot.org [uniprot.org]
- 10. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. enanta.com [enanta.com]
- 13. enanta.com [enanta.com]
Hsd17B13-IN-71: A Chemical Probe for Elucidating HSD17B13 Function
Application Notes and Protocols
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Emerging evidence from human genetic studies has identified HSD17B13 as a key player in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[3][4][5] Notably, loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of disease progression, suggesting that inhibition of HSD17B13 enzymatic activity could be a promising therapeutic strategy.[4][5][6]
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily and is involved in the metabolism of steroids, fatty acids, and other lipid mediators.[1][7] Its precise physiological substrates and the exact mechanisms by which it contributes to liver pathology are areas of active investigation. The development of potent and selective chemical probes is therefore crucial for dissecting the biological functions of HSD17B13 and validating it as a therapeutic target.
This document provides detailed information and protocols for the use of Hsd17B13-IN-71, a representative chemical probe for studying HSD17B13. While the specific designation "this compound" may not be widely documented, we will use data from the well-characterized probe BI-3231 to illustrate the application of such a tool. These notes are intended for researchers, scientists, and drug development professionals engaged in the study of HSD17B13.
Data Presentation: Properties of HSD17B13 Chemical Probe (BI-3231)
The following table summarizes the key quantitative data for the potent and selective HSD17B13 inhibitor, BI-3231, which serves as an exemplary chemical probe.
| Parameter | Value | Species | Assay Type | Reference |
| In Vitro Potency | ||||
| Ki | 0.7 ± 0.2 nM | Human | Enzymatic Assay | [8] |
| IC50 | 11 ± 5 nM | Human | Cellular Assay (HEK cells) | [8] |
| Selectivity | ||||
| HSD17B11 IC50 | > 10 µM | Human | Enzymatic Assay | [8] |
| Eurofins Safety Screen (44 targets) | Clean at 10 µM (except for PTGS2 at 49%) | Human | Radioligand Binding/Enzymatic Assays | [8] |
| Target Engagement | ||||
| Differential Scanning Fluorimetry (DSF) | 16.7 K temperature shift (in the presence of NAD+) | Human | Biophysical Assay | [8] |
| In Vivo Suitability | ||||
| Mouse Pharmacokinetics | Rapid in vivo clearance | Mouse | In vivo PK study | [8] |
Experimental Protocols
HSD17B13 Enzymatic Activity Assay
This protocol describes a method to measure the enzymatic activity of HSD17B13 and assess the potency of inhibitors like this compound. The assay is based on the NAD+-dependent oxidation of a substrate, such as estradiol or leukotriene B4.[9]
Materials:
-
Recombinant human HSD17B13 protein
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Substrate: Estradiol (or other suitable substrate)
-
This compound (or other inhibitor) dissolved in DMSO
-
384-well assay plates
-
Plate reader capable of measuring NADH fluorescence (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a solution of HSD17B13 enzyme and NAD+ in Assay Buffer. Add 10 µL of this solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Prepare a solution of the substrate (e.g., estradiol) in Assay Buffer.
-
Initiate the enzymatic reaction by adding 5 µL of the substrate solution to each well.
-
Immediately place the plate in a pre-warmed (37°C) plate reader.
-
Monitor the increase in NADH fluorescence over time (e.g., every minute for 30 minutes).
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Target Engagement Assay
This protocol outlines a method to confirm that this compound engages HSD17B13 within a cellular context. This example utilizes a HEK cell line overexpressing HSD17B13.[8]
Materials:
-
HEK293 cells stably overexpressing human HSD17B13
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other inhibitor) dissolved in DMSO
-
Substrate for cellular uptake and conversion (e.g., a pro-fluorescent substrate or a substrate whose metabolite can be detected by LC-MS)
-
Lysis buffer
-
Detection reagent or instrumentation (e.g., plate reader, LC-MS)
Procedure:
-
Seed the HSD17B13-overexpressing HEK293 cells in a 96-well cell culture plate and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or DMSO (vehicle control).
-
Incubate the cells with the inhibitor for a predetermined time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Add the substrate to each well and incubate for a suitable period to allow for cellular uptake and enzymatic conversion.
-
Wash the cells with PBS and then lyse the cells.
-
Quantify the amount of product formed in the cell lysate using an appropriate detection method (e.g., fluorescence measurement or LC-MS analysis).
-
Plot the product formation against the inhibitor concentration and calculate the cellular IC50 value.
Visualizations
HSD17B13 Signaling and Pathophysiological Role
Caption: HSD17B13 localization and pro-inflammatory signaling cascade in hepatocytes.
Experimental Workflow for HSD17B13 Chemical Probe Characterization
Caption: Workflow for the characterization of an HSD17B13 chemical probe.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eubopen.org [eubopen.org]
- 9. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to troubleshoot solubility issues with Hsd17B13-IN-71
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hsd17B13-IN-71.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for initially dissolving this compound?
For in vitro experiments, it is recommended to first dissolve this compound in Dimethyl Sulfoxide (DMSO). It is typically soluble in DMSO at a concentration of 10 mM. For other HSD17B13 inhibitors, such as HSD17B13-IN-8, solubility in DMSO can be as high as 100 mg/mL, which may require ultrasonication to fully dissolve.[1] To ensure the best results, use freshly opened, anhydrous DMSO as it is hygroscopic and absorbed water can affect solubility.
Q2: My this compound is not fully dissolving in DMSO. What should I do?
If you observe that this compound is not completely dissolving in DMSO, you can try the following troubleshooting steps:
-
Gentle Warming: Warm the solution gently in a water bath at 37°C for a short period.
-
Sonication: Use an ultrasonic bath to aid in the dissolution of the compound.[1]
-
Vortexing: Mix the solution vigorously using a vortex mixer.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
It is not recommended to dissolve this compound directly in aqueous buffers. Like many small molecule inhibitors, this compound has low aqueous solubility. To prepare a working solution in an aqueous buffer, first, prepare a concentrated stock solution in DMSO. Then, dilute the DMSO stock solution into your aqueous experimental medium. Ensure that the final concentration of DMSO in your experiment is low enough not to affect the cells or assay (typically less than 0.5%).
Q4: I observed precipitation when I diluted my DMSO stock solution into my aqueous buffer. How can I prevent this?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue. Here are some strategies to mitigate this:
-
Decrease the Final Concentration: The compound may not be soluble in the aqueous buffer at your target concentration. Try lowering the final concentration of this compound.
-
Increase the Percentage of Co-solvent: While keeping the final DMSO concentration low is important, a slight increase might be necessary to maintain solubility. Test a range of final DMSO concentrations to find a balance between solubility and experimental compatibility.
-
Use a Surfactant: For in vivo preparations, surfactants like Tween 80 are often used to improve solubility and stability.[1] A very small, non-disruptive amount could be tested for in vitro assays, but this should be carefully validated.
Q5: How should I prepare this compound for in vivo animal studies?
-
DMSO/PEG300/Tween-80/Saline: A common formulation involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
DMSO/Corn Oil: Another option is a simple mixture of 10% DMSO and 90% corn oil.[1]
When preparing these formulations, it is crucial to add and mix each component sequentially to ensure proper dissolution.
Solubility Data
The following table summarizes the available solubility information for this compound and a related compound, HSD17B13-IN-8, for reference.
| Compound | Solvent | Concentration | Notes | Reference |
| This compound | DMSO | Typically 10 mM | - | |
| HSD17B13-IN-8 | DMSO | 100 mg/mL (232.07 mM) | May require ultrasonication. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Visual Guides
Troubleshooting Workflow for Solubility Issues
Caption: A workflow diagram for troubleshooting common solubility issues with this compound.
HSD17B13 Signaling Pathway and Inhibition
Caption: A diagram illustrating the inhibition of HSD17B13 by this compound.
References
Optimizing the working concentration of Hsd17B13-IN-71 for cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing small molecule inhibitors of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), such as the hypothetical molecule Hsd17B13-IN-71, in a cell culture setting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Hsd17B13 and what is the expected effect of an inhibitor like this compound?
Hsd17B13 is a lipid droplet-associated protein primarily expressed in the liver.[1][2][3][4][5] It is known to be involved in the metabolism of steroids, fatty acids, and retinol.[1][2][6] Loss-of-function mutations in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver diseases.[1][5][7] An inhibitor of Hsd17B13, such as this compound, is expected to mimic the protective effects of these loss-of-function variants by blocking the enzyme's catalytic activity. This can lead to alterations in lipid metabolism and a reduction in inflammatory signaling pathways within liver cells.[8]
Q2: What is a good starting concentration for this compound in my cell-based experiments?
For a novel inhibitor like this compound, it is crucial to perform a dose-response experiment to determine the optimal working concentration. A good starting point is to test a wide range of concentrations, typically from low nanomolar (nM) to high micromolar (µM). A common approach is to use a logarithmic dilution series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). The optimal concentration will be the lowest concentration that elicits the desired biological effect without causing significant cytotoxicity.[9]
Q3: How can I determine if this compound is cytotoxic to my cells?
It is essential to assess the cytotoxicity of any new compound. Standard cytotoxicity assays include:
-
MTT Assay: Measures cell metabolic activity.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells.
-
Trypan Blue Exclusion Assay: A simple method to count viable cells.
These assays should be performed in parallel with your functional assays to ensure that the observed effects are not due to cell death.
Q4: How long should I incubate my cells with this compound?
The optimal incubation time can vary depending on the cell type, the specific biological question, and the inhibitor's mechanism of action. A time-course experiment is recommended. You can treat your cells with the determined optimal concentration of the inhibitor for various durations (e.g., 6, 12, 24, 48 hours) and then assess the desired endpoint.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of the inhibitor | - Concentration is too low.- Incubation time is too short.- The cell line does not express Hsd17B13.- The inhibitor is inactive. | - Perform a dose-response experiment with a wider and higher concentration range.- Perform a time-course experiment with longer incubation times.- Verify Hsd17B13 expression in your cell line using qPCR or Western blot.- Check the inhibitor's quality and storage conditions. |
| High levels of cell death | - The inhibitor concentration is too high.- The inhibitor has off-target effects.- The solvent (e.g., DMSO) concentration is too high. | - Perform a cytotoxicity assay to determine the IC50 value and use concentrations well below this.- Lower the inhibitor concentration.- Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO). |
| Inconsistent results between experiments | - Variability in cell seeding density.- Inconsistent inhibitor preparation.- Passage number of cells is too high. | - Ensure consistent cell numbers are seeded for each experiment.- Prepare fresh inhibitor dilutions for each experiment from a concentrated stock.- Use cells within a consistent and low passage number range. |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the optimal working concentration and assess the cytotoxicity of this compound.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 2x concentrated serial dilution of this compound in complete culture medium. Also, prepare a 2x vehicle control (DMSO) at the highest concentration used for the inhibitor.
-
Treatment: Remove the old medium from the cells and add 50 µL of fresh medium. Then, add 50 µL of the 2x inhibitor dilutions or vehicle control to the respective wells. This will result in a final 1x concentration.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration).
Protocol 2: Target Engagement Assay using Western Blot
This protocol aims to confirm that this compound is engaging its target by observing downstream effects on a known signaling pathway. For example, since Hsd17B13 is linked to lipid metabolism, we can assess the levels of key lipogenic proteins.
Materials:
-
Hepatocyte cell line
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SREBP-1c, anti-FASN, anti-Hsd17B13, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the determined optimal concentration of this compound for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin).
Signaling Pathways and Experimental Workflows
Caption: Simplified Hsd17B13 signaling pathway in hepatocytes.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Protein-Truncating HSD17B13 Variant and Protection from Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. mdpi.com [mdpi.com]
- 9. resources.biomol.com [resources.biomol.com]
Long-term stability of Hsd17B13-IN-71 in DMSO at -20°C
Technical Support Center: Hsd17B13-IN-71
Welcome to the technical support center for this compound. This guide provides answers to frequently asked questions and troubleshooting advice for the long-term storage and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound dissolved in DMSO?
A1: For optimal long-term stability of Hsd17B13 inhibitors dissolved in DMSO, it is recommended to store stock solutions at -80°C for up to 6 months. For shorter-term storage, solutions can be kept at -20°C for up to 1 month.[1][2] It is crucial to use anhydrous DMSO to prepare the stock solution, as moisture can accelerate compound degradation.
Q2: My this compound precipitated out of solution when I diluted my DMSO stock in aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution in aqueous solutions is a common issue for hydrophobic compounds dissolved in DMSO.[3] To avoid this, it is recommended to perform serial dilutions in DMSO first to a concentration closer to your final working concentration before adding it to your aqueous experimental medium. Most cell cultures can tolerate a final DMSO concentration of up to 0.1%. Always include a vehicle control (DMSO alone) in your experiments.
Q3: Can I subject my this compound DMSO stock solution to multiple freeze-thaw cycles?
A3: It is best to avoid multiple freeze-thaw cycles as this can lead to compound degradation and precipitation. We recommend aliquoting the DMSO stock solution into single-use vials upon initial preparation to minimize the number of freeze-thaw cycles.
Q4: What is the biological role of Hsd17B13?
A4: Hsd17B13, or 17β-hydroxysteroid dehydrogenase 13, is an enzyme primarily found in the liver and is associated with lipid droplets within hepatocytes.[4][5][6][7] It is implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD) and other chronic liver diseases.[4][6][7] Inhibition of Hsd17B13 is being explored as a potential therapeutic strategy for these conditions.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over time | Compound degradation due to improper storage. | Store DMSO stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[1][2] Prepare fresh dilutions from a new aliquot for each experiment. |
| Perform a stability study to determine the degradation rate under your specific storage conditions (see Experimental Protocols section). | ||
| Precipitation in aqueous media | Low aqueous solubility of the compound.[3] | Make serial dilutions of the stock solution in DMSO before adding to the aqueous medium. Ensure the final DMSO concentration is as low as possible while maintaining solubility, typically not exceeding 0.1% in cell-based assays. |
| Inconsistent experimental results | Inaccurate concentration of the stock solution due to solvent evaporation or water absorption by DMSO. | Use high-quality, anhydrous DMSO and keep the vial tightly sealed. Prepare fresh stock solutions periodically. Verify the concentration of your stock solution using a spectrophotometric method if a standard is available. |
| Multiple freeze-thaw cycles. | Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing. |
Stability Data
While specific long-term stability data for this compound is not publicly available, the following table provides recommended storage guidelines based on similar Hsd17B13 inhibitors.
| Compound | Solvent | Storage Temperature | Recommended Storage Duration | Source |
| HSD17B13-IN-9 | DMSO | -20°C | 1 month | [2] |
| -80°C | 6 months | [2] | ||
| BI-3231 (Hsd17B13 Inhibitor) | DMSO | -20°C | 1 month | [1] |
| -80°C | 6 months | [1] |
Experimental Protocols
Protocol for Assessing the Long-Term Stability of this compound in DMSO at -20°C
Objective: To determine the stability of this compound in DMSO over time when stored at -20°C.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water with 0.1% formic acid
-
C18 HPLC column
-
HPLC system with UV detector or mass spectrometer
-
-20°C freezer
-
Microcentrifuge tubes
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into multiple, single-use microcentrifuge tubes (e.g., 20 µL per tube).
-
-
Time Point Zero (T=0) Analysis:
-
Take one aliquot for immediate analysis.
-
Dilute the 10 mM stock solution to a final concentration of 100 µM in a 50:50 mixture of acetonitrile and water.
-
Inject a defined volume (e.g., 10 µL) onto the HPLC system.
-
Analyze the sample to determine the initial peak area of this compound. This will serve as the 100% reference point.
-
-
Storage:
-
Place the remaining aliquots in a light-protected container and store them in a -20°C freezer.
-
-
Subsequent Time Point Analysis:
-
At designated time points (e.g., 1 week, 2 weeks, 1 month, 2 months, 3 months, 6 months), remove one aliquot from the freezer.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare the sample for HPLC analysis as described in step 2.
-
Analyze the sample and record the peak area for this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 peak area.
-
Percentage Remaining = (Peak Area at Time X / Peak Area at T=0) * 100
-
Plot the percentage of compound remaining versus time to visualize the degradation profile.
-
Visualizations
Caption: Simplified signaling pathway of Hsd17B13 in liver disease.
Caption: Experimental workflow for stability assessment of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Hsd17B13-IN-71 In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of Hsd17B13-IN-71 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a small molecule inhibitor of Hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13).[1] HSD17B13 is a liver-specific enzyme associated with lipid droplets.[2][3][4] The enzyme is involved in the metabolism of steroids, lipids, and retinol.[2][5] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression of non-alcoholic fatty liver disease (NAFLD).[2][3] By inhibiting HSD17B13, this compound is being investigated for its therapeutic potential in liver diseases such as NAFLD and non-alcoholic steatohepatitis (NASH).[1]
Q2: I'm observing high levels of cell death in my experiments with this compound. What are the potential causes?
High cytotoxicity can stem from several factors:
-
High Compound Concentration: Concentrations significantly above the optimal range can lead to off-target effects and general cellular stress.[6][7]
-
Solvent Toxicity: this compound is typically dissolved in DMSO.[1] High final concentrations of DMSO in the cell culture medium can be toxic to cells.
-
Prolonged Incubation Time: Continuous exposure to a compound, even at a seemingly non-toxic concentration, can induce cytotoxicity over time.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds due to their unique genetic and metabolic profiles.
-
Compound Instability or Precipitation: Poor solubility or instability of the compound in culture media can lead to the formation of precipitates, which can be cytotoxic.[7]
Q3: How can I optimize the concentration of this compound to minimize cytotoxicity while maintaining efficacy?
A dose-response experiment is crucial. Test a wide range of this compound concentrations (e.g., from nanomolar to micromolar) to determine the optimal concentration that inhibits HSD17B13 activity without causing significant cell death. A typical starting point for a potent inhibitor would be to test concentrations around its reported IC50 value (≤ 0.1 μM for estradiol as a substrate).[1] It is recommended to use the lowest concentration that achieves the desired biological effect to avoid off-target toxicity.[7]
Q4: What is the role of the solvent (e.g., DMSO) in cytotoxicity, and how can I control for it?
DMSO is a common solvent for water-insoluble compounds like this compound.[1] However, it can be cytotoxic at concentrations typically above 0.5-1% (v/v) in the final culture medium. To control for solvent effects, always include a "vehicle control" in your experiments. This control should consist of cells treated with the same final concentration of DMSO as your highest this compound concentration, but without the compound itself. This allows you to distinguish between the cytotoxicity caused by the inhibitor and that caused by the solvent.
Q5: How does incubation time with this compound affect cell viability?
The duration of exposure to this compound can significantly impact cell viability. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal incubation period. Shorter incubation times may be sufficient to observe the desired inhibitory effect without inducing significant cytotoxicity.
Q6: How can I determine the mechanism of cell death (e.g., apoptosis vs. necrosis) induced by this compound?
To understand the mechanism of cell death, you can use specific assays:
-
Apoptosis: Measure the activity of key apoptosis-mediating enzymes, caspases 3 and 7, using a luminescent method like the Caspase-Glo® 3/7 assay.[8][9][10]
-
Necrosis/Cell Lysis: Quantify the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity into the culture supernatant.[11][12][13]
Troubleshooting Guide
Problem: High cytotoxicity observed even at low concentrations of this compound.
| Possible Cause | Suggested Solution |
| Cell Line Hypersensitivity | Consider using a different, potentially more robust, cell line. Test the compound on a panel of relevant cell lines to identify one with a better therapeutic window. |
| Compound Precipitation | Visually inspect the culture wells for precipitates after adding the compound. Prepare fresh stock solutions and ensure the final solvent concentration does not exceed solubility limits. Consider using a formulation with solubilizing agents like Tween 80, though these should also be tested for toxicity.[1] |
| Off-Target Effects | At concentrations well above the IC50, the inhibitor may affect other cellular targets.[6] Stick to concentrations as close to the effective dose as possible. |
| Interaction with Media Components | Serum proteins and other media components can interact with small molecules. Consider reducing the serum concentration during treatment, but be aware this can also stress the cells. Ensure the compound is stable in your specific culture medium.[7] |
Problem: Difficulty in solubilizing this compound.
| Possible Cause | Suggested Solution |
| Poor Aqueous Solubility | This compound has low water solubility.[1] Use a high-quality, anhydrous grade of DMSO to prepare a concentrated stock solution (e.g., 10 mM).[1] |
| Precipitation upon Dilution | When diluting the DMSO stock into aqueous culture medium, vortex or pipette vigorously to ensure rapid mixing and prevent precipitation. Prepare intermediate dilutions in a mix of DMSO and medium if necessary. |
| Storage Issues | Store the DMSO stock solution at -20°C or -80°C to maintain stability.[1][14] Avoid repeated freeze-thaw cycles by aliquoting the stock solution. |
Data Presentation
Table 1: Example Dose-Response of this compound on Cell Viability
| Cell Line | This compound Conc. (µM) | Cell Viability (% of Vehicle Control) | Apoptosis (Caspase 3/7 Activity, RLU) | Necrosis (LDH Release, OD490) |
| HepG2 | 0 (Vehicle) | 100% | 1,500 | 0.15 |
| 0.1 | 98% | 1,650 | 0.16 | |
| 1 | 92% | 3,200 | 0.20 | |
| 10 | 65% | 15,800 | 0.45 | |
| 50 | 25% | 25,100 | 0.88 | |
| Huh7 | 0 (Vehicle) | 100% | 1,200 | 0.12 |
| 0.1 | 99% | 1,250 | 0.13 | |
| 1 | 95% | 2,100 | 0.15 | |
| 10 | 78% | 11,500 | 0.32 | |
| 50 | 38% | 19,400 | 0.65 |
Data are hypothetical and for illustrative purposes.
Visualizations
Caption: Simplified pathway of HSD17B13 function and its inhibition.
Caption: Workflow for optimizing this compound concentration.
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[15][16][17]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Add 100 µL of medium containing this compound at 2x the final desired concentration. Include vehicle controls. Incubate for the desired period (e.g., 24-72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[18] Add 20 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[15]
-
Solubilization: Carefully remove the medium. Add 150 µL of an MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[18]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
LDH Release Assay for Cytotoxicity
This protocol is based on common LDH assay kits.[11][19][20]
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol. Prepare additional control wells for:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with a lysis buffer (often provided in the kit, e.g., Triton X-100) 45 minutes before the assay endpoint.[19]
-
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50-100 µL of the supernatant from each well to a new flat-bottom 96-well plate.[19]
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a substrate mix and a catalyst). Add 50-100 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[19]
-
Measurement: Stop the reaction if required by the kit instructions (e.g., by adding 1N HCl).[13] Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
Caspase-Glo® 3/7 Assay for Apoptosis
This protocol follows the "add-mix-measure" format of the Promega Caspase-Glo® 3/7 assay.[8][9][21]
-
Cell Plating and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence readings. Follow steps 1 and 2 from the MTT protocol.
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use.[9]
-
Assay Reaction: Remove the plate from the incubator and let it cool to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[21]
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[10]
References
- 1. This compound | 17β-HSD | 2770247-40-8 | Invivochem [invivochem.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. escholarship.org [escholarship.org]
- 6. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.biomol.com [resources.biomol.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. ulab360.com [ulab360.com]
- 10. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 13. LDH Cytotoxicity Assay [bio-protocol.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. researchgate.net [researchgate.net]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LDH cytotoxicity assay [protocols.io]
- 21. promega.com [promega.com]
Essential experimental controls for Hsd17B13-IN-71 studies
Welcome to the technical support center for studies involving Hsd17B13-IN-71 and other Hsd17B13 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during experiments with this compound.
Q1: What is Hsd17B13 and why is it a therapeutic target?
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a protein primarily found in the liver, where it is associated with lipid droplets.[1][2][3] It is involved in hepatic lipid metabolism and has been shown to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[3][4] Genetic studies have revealed that individuals with loss-of-function variants of the HSD17B13 gene are protected from the progression of non-alcoholic fatty liver disease (NAFLD) to more severe conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][2][3] This protective effect has established Hsd17B13 as a promising therapeutic target for the treatment of chronic liver diseases.[1][2][5]
Q2: How does this compound work?
This compound is a small molecule inhibitor of the Hsd17B13 enzyme. By binding to the enzyme, it blocks its catalytic activity, thereby mimicking the effects of the protective loss-of-function genetic variants. The inhibition of Hsd17B13 is expected to reduce the progression of liver disease.
Q3: My this compound is not dissolving properly. What should I do?
For in vitro experiments, this compound is typically soluble in dimethyl sulfoxide (DMSO). It is crucial to use high-quality, anhydrous DMSO to prepare a concentrated stock solution. If precipitation occurs upon dilution into aqueous media, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Sonication: Gentle sonication of the stock solution can aid in dissolution.
-
Warming: Briefly warming the solution to 37°C may help dissolve the compound.
-
Alternative Solvents: For in vivo studies, different vehicle formulations may be necessary. A common formulation for poorly soluble compounds is a mixture of DMSO, Tween 80, and saline.
Q4: I am not observing the expected inhibitory effect in my cell-based assay. What are some potential reasons?
Several factors could contribute to a lack of efficacy in a cell-based assay:
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Cell Line Choice: Ensure the cell line you are using expresses Hsd17B13 at a sufficient level. Liver-derived cell lines such as HepG2 and Huh7 are commonly used.[2]
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Compound Concentration: The effective concentration in a cellular context may be higher than the biochemical IC50 value due to factors like cell permeability and protein binding. It is advisable to perform a dose-response experiment to determine the optimal concentration.
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Incubation Time: The inhibitory effect may be time-dependent. Consider varying the incubation time with this compound.
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Assay Readout: The chosen readout should be a reliable indicator of Hsd17B13 activity or its downstream effects. This could include measuring changes in lipid accumulation, expression of fibrotic markers, or retinol metabolism.
-
Compound Stability: Ensure the compound is stable under your experimental conditions (e.g., in cell culture media over the incubation period).
Q5: What are essential experimental controls for my this compound study?
To ensure the validity of your results, the following controls are crucial:
-
Vehicle Control: All experimental groups, including the untreated control, should receive the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
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Inactive Control Compound: The use of a structurally similar but inactive compound is the gold standard for confirming that the observed effects are due to the specific inhibition of Hsd17B13 and not off-target effects. For the related inhibitor BI-3231, an inactive analog, BI-0955, is available.[6] For this compound, if a specific inactive control is not available, using a structurally distinct Hsd17B13 inhibitor can help confirm on-target effects.
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Positive Control: A known activator or condition that induces the phenotype you are trying to inhibit can serve as a positive control. For example, treating cells with oleic acid to induce lipid droplet formation.[7]
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Hsd17B13 Knockdown/Knockout: As a genetic control, cells or animals with reduced or absent Hsd17B13 expression (e.g., using siRNA or CRISPR) can be used to validate the pharmacological findings.
Quantitative Data Summary
The following tables summarize key quantitative data for Hsd17B13 inhibitors.
Table 1: In Vitro Potency of Hsd17B13 Inhibitors
| Compound | Target | Assay Type | Substrate | IC50 | Reference |
| This compound | Human Hsd17B13 | Biochemical | Estradiol | ≤ 0.1 µM | N/A |
| BI-3231 | Human Hsd17B13 | Biochemical | Estradiol | 1 nM | [8] |
| BI-3231 | Mouse Hsd17B13 | Biochemical | Estradiol | 13 nM | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Hsd17B13 Retinol Dehydrogenase Activity Assay in Cells
This protocol is adapted from a cell-based assay used to measure the retinol dehydrogenase activity of Hsd17B13.[4][9]
Materials:
-
HEK293 or HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
All-trans-retinol (stock solution in ethanol)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
HPLC system for retinoid analysis
Procedure:
-
Cell Seeding: Seed HEK293 or HepG2 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Treatment: The next day, pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Substrate Addition: Add all-trans-retinol to the culture medium to a final concentration of 2-5 µM. The final ethanol concentration should be ≤0.5% (v/v).
-
Incubation: Incubate the cells for 6-8 hours at 37°C.
-
Cell Lysis and Retinoid Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and extract retinoids according to standard laboratory protocols.
-
-
HPLC Analysis:
-
Separate retinaldehyde and retinoic acid from the cell extracts using a normal-phase HPLC system.
-
Quantify the retinoid levels by comparing them to known standards.
-
-
Data Normalization: Normalize the retinoid levels to the total protein concentration of each sample.
Protocol 2: In Vivo Study of Hsd17B13 Inhibition in a Diet-Induced NAFLD Mouse Model
This protocol provides a general framework for an in vivo study. Specific details may need to be optimized for this compound.
Materials:
-
C57BL/6J mice
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High-fat diet (HFD)
-
This compound
-
Vehicle formulation (e.g., 10% DMSO, 10% Tween 80, 80% Saline)
-
Gavage needles
Procedure:
-
NAFLD Induction: Feed mice a high-fat diet for 12-16 weeks to induce NAFLD. A control group should be fed a standard chow diet.
-
Compound Preparation: Prepare a dosing solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dose and the average body weight of the mice.
-
Dosing: Administer this compound or vehicle to the mice via oral gavage once daily for a predetermined period (e.g., 4-8 weeks). A typical dose for a small molecule inhibitor might range from 10 to 100 mg/kg.
-
Monitoring: Monitor the body weight, food intake, and overall health of the animals throughout the study.
-
Endpoint Analysis: At the end of the treatment period, collect blood and liver tissue for analysis.
-
Blood Analysis: Measure serum levels of liver enzymes (ALT, AST) and lipids.
-
Liver Histology: Perform H&E and Sirius Red staining on liver sections to assess steatosis and fibrosis.
-
Gene Expression Analysis: Analyze the expression of genes related to lipid metabolism, inflammation, and fibrosis in the liver tissue via qRT-PCR or RNA-seq.
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of Hsd17B13 in NAFLD/NASH pathogenesis.
Experimental Workflow
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Common experimental pitfalls to avoid when using Hsd17B13-IN-71
Welcome to the technical support center for Hsd17B13-IN-71. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of this novel inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to help you avoid common pitfalls and ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13). Hsd17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3][4] It is involved in the metabolism of steroids, bioactive lipids, and retinol.[1][5] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) and other chronic liver diseases.[3][6][7][8] this compound is designed to mimic this protective effect by inhibiting the enzymatic activity of Hsd17B13.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For short-term use, stock solutions can be prepared in a suitable solvent (e.g., DMSO) and stored at -20°C. Avoid repeated freeze-thaw cycles. It is recommended to aliquot the stock solution into single-use vials.
Q3: Is this compound selective for Hsd17B13?
This compound has been designed for high selectivity against other members of the HSD17B family, particularly the closely related HSD17B11. However, as with any small molecule inhibitor, off-target effects at higher concentrations cannot be entirely ruled out. We recommend performing control experiments, such as using a structurally distinct Hsd17B13 inhibitor or cells with HSD17B13 knocked out, to confirm that the observed phenotype is due to the specific inhibition of Hsd17B13.
Q4: Can this compound be used in in vivo studies?
While this compound has shown efficacy in in vitro and cell-based assays, its pharmacokinetic and pharmacodynamic properties in vivo are still under investigation. Researchers should perform preliminary studies to determine the optimal dosing, route of administration, and potential toxicity. Discrepancies between in vitro potency and in vivo efficacy can occur due to factors like metabolic instability and poor tissue distribution.[9]
Troubleshooting Guide
This guide addresses common experimental issues that may arise when using this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values in biochemical assays | 1. Substrate variability: The enzymatic activity of Hsd17B13 can be substrate-dependent (e.g., estradiol, retinol, leukotriene B4).[10] 2. Cofactor concentration: Hsd17B13 activity is NAD+ dependent.[9] 3. Inhibitor precipitation: this compound may have limited solubility in aqueous assay buffers. 4. Enzyme instability: Recombinant Hsd17B13 protein may lose activity over time. | 1. Ensure consistent substrate and concentration across all assays. Consider testing the inhibitor with multiple substrates. 2. Maintain a consistent and saturating concentration of NAD+. 3. Visually inspect for precipitation. Consider using a small percentage of a co-solvent like DMSO, ensuring it doesn't affect enzyme activity. 4. Use freshly prepared or properly stored enzyme aliquots for each experiment. |
| Lack of effect in cell-based assays | 1. Low cell permeability: The inhibitor may not efficiently cross the cell membrane. 2. Efflux pump activity: The compound may be actively transported out of the cells. 3. Metabolic instability: The inhibitor may be rapidly metabolized by the cells. 4. Incorrect cell model: The chosen cell line may not express sufficient levels of Hsd17B13. | 1. Perform permeability assays (e.g., Caco-2) to assess cell penetration. 2. Co-incubate with known efflux pump inhibitors to see if activity is restored. 3. Assess the metabolic stability in liver microsomes or hepatocytes. 4. Confirm Hsd17B13 expression in your cell model using qPCR or Western blotting. Hsd17B13 is primarily expressed in hepatocytes.[2] |
| High background signal in assays | 1. Compound interference: this compound may interfere with the assay detection method (e.g., fluorescence, luminescence). 2. Non-specific binding: The inhibitor may bind to other proteins or assay components at high concentrations. | 1. Run a control experiment with the inhibitor in the absence of the enzyme to check for assay interference. 2. Test a range of inhibitor concentrations and use the lowest effective concentration. Include a negative control compound with a similar chemical scaffold but no activity against Hsd17B13. |
| Unexpected cellular phenotypes | 1. Off-target effects: The inhibitor may be affecting other cellular pathways. 2. Cellular toxicity: High concentrations of the inhibitor or the solvent may be toxic to the cells. | 1. Use a secondary, structurally unrelated Hsd17B13 inhibitor to confirm the phenotype. Perform target engagement assays. 2. Perform a cell viability assay (e.g., MTT, LDH) in parallel with your functional assays to rule out toxicity. |
Key Experimental Protocols
In Vitro Hsd17B13 Enzyme Inhibition Assay
This protocol describes a fluorescence-based assay to measure the inhibitory activity of this compound on recombinant human Hsd17B13.
Materials:
-
Recombinant human Hsd17B13 protein
-
This compound
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Estradiol (substrate)
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NAD+ (cofactor)
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
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384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 5 µL of assay buffer.
-
Add 1 µL of the this compound dilution or DMSO (for control wells).
-
Add 10 µL of a solution containing recombinant Hsd17B13 and NAD+ in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of estradiol solution in assay buffer.
-
Monitor the increase in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) over time using a plate reader.
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Calculate the initial reaction rates and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the confirmation of this compound binding to Hsd17B13 in a cellular context.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
This compound
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Cell lysis buffer
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PBS
-
PCR tubes
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Thermal cycler
-
Western blotting reagents and anti-Hsd17B13 antibody
Procedure:
-
Treat cultured hepatocytes with this compound or vehicle (DMSO) for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in lysis buffer and perform a freeze-thaw cycle.
-
Centrifuge the lysate to remove cell debris.
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Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of temperatures using a thermal cycler for 3 minutes.
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Cool the samples to room temperature and centrifuge to pellet aggregated proteins.
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Collect the supernatant and analyze the amount of soluble Hsd17B13 by Western blotting.
-
A shift in the melting curve in the presence of this compound indicates target engagement.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of Hsd17B13 and the inhibitory action of this compound.
Caption: A logical workflow for characterizing the effects of this compound.
This technical support center provides a starting point for researchers using this compound. As with any novel research tool, careful experimental design and thorough validation are crucial for obtaining reliable and reproducible results. We encourage researchers to consult the primary literature on Hsd17B13 and small molecule inhibitors to further inform their experimental strategies.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Validating the inhibitory activity of Hsd17B13-IN-71 in a new cell line
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the inhibitory activity of Hsd17B13-IN-71 in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and why is it a therapeutic target?
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is an enzyme primarily found in the liver, localized to lipid droplets.[1][2] It is involved in the metabolism of steroids, fatty acids, and retinol.[3][4][5] Increased expression of Hsd17B13 is associated with non-alcoholic fatty liver disease (NAFLD), and genetic variants that lead to a loss of its function are protective against the progression of liver diseases like non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[3][6][7] This makes Hsd17B13 an attractive therapeutic target for these conditions.
Q2: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor of the Hsd17B13 enzyme. While specific details for "this compound" are not extensively published, inhibitors in this class typically act by binding to the active site of the enzyme, preventing it from converting its substrates.[8][9] Known substrates for Hsd17B13 include β-estradiol and Leukotriene B4 (LTB4).[8][10]
Q3: How do I choose an appropriate cell line for my experiments?
The ideal cell line should have detectable levels of Hsd17B13 expression.
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Liver-derived cell lines: Human hepatocyte cell lines such as HepG2 or Huh7 are commonly used as they endogenously express Hsd17B13.[3]
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Recombinant expression systems: If endogenous expression is too low, you can use a cell line like HEK293 and transiently or stably transfect it to express human or mouse Hsd17B13.[7][11]
Before starting your experiments, it is crucial to validate your chosen cell line.[12] This includes confirming its identity via methods like Short Tandem Repeat (STR) profiling and ensuring it is free from contamination.[12]
Q4: What are the expected effects of Hsd17B13 inhibition in a cell-based assay?
Inhibition of Hsd17B13 is expected to produce several measurable effects:
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Reduced enzymatic activity: A direct measurement of the conversion of a known substrate (e.g., estradiol) to its product will show a dose-dependent decrease with increasing concentrations of this compound.
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Changes in lipid metabolism: Overexpression of Hsd17B13 has been shown to increase the number and size of lipid droplets.[3][13] Therefore, inhibition of Hsd17B13 may lead to a decrease in lipid droplet accumulation, which can be visualized by staining with dyes like Oil Red O or BODIPY.
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Alterations in gene expression: Inhibition of Hsd17B13 may affect the expression of genes involved in lipid metabolism, such as those regulated by SREBP-1c.[3][14]
Q5: My inhibitor shows low potency in the cell-based assay compared to the biochemical assay. What could be the reason?
This is a common issue. Several factors can contribute to this discrepancy:
-
Low cell permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target. Some inhibitors with highly polar groups can have low cell penetration.[8]
-
Efflux pumps: The inhibitor could be actively transported out of the cell by efflux pumps.
-
Metabolism of the inhibitor: The cell line might metabolize the inhibitor into an inactive form.
-
Off-target effects: In a cellular context, the inhibitor might interact with other proteins, reducing its effective concentration at the target.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the plate- Pipetting errors- Cell clumping | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with PBS.- Use calibrated pipettes and reverse pipetting for viscous solutions.- Mix cells gently but thoroughly before plating. |
| No inhibitory effect observed | - Incorrect inhibitor concentration- Low or no Hsd17B13 expression in the cell line- Inactive inhibitor compound- Assay conditions are not optimal | - Perform a dose-response curve over a wide concentration range.- Confirm Hsd17B13 expression by Western blot or qPCR.[15]- Verify the identity and purity of your inhibitor stock.- Optimize assay parameters such as incubation time and substrate concentration. |
| High background signal in the assay | - Cell death leading to release of interfering substances- Autofluorescence of the compound- Non-specific binding of detection reagents | - Check cell viability using a cytotoxicity assay (e.g., LDH or MTT assay).- Run a control with the inhibitor in cell-free media.- Include appropriate controls without primary or secondary antibodies/reagents. |
| Unexpected cell morphology or death | - Inhibitor is cytotoxic at the tested concentrations- Solvent (e.g., DMSO) toxicity | - Determine the maximum non-toxic concentration of the inhibitor and the solvent.- Ensure the final solvent concentration is consistent across all wells and typically below 0.5%. |
Experimental Protocols
Cell Line Validation and Seeding
-
Authentication: Upon receiving a new cell line, authenticate its identity using STR profiling.[12]
-
Mycoplasma Testing: Regularly test for mycoplasma contamination.
-
Culture: Culture the cells according to the supplier's recommendations. For routine culture, inspect cells daily under a microscope to monitor their morphology and growth.[12]
-
Seeding for Assay: a. Wash cells with PBS and detach them using trypsin-EDTA. b. Neutralize the trypsin with complete medium and centrifuge the cell suspension.[16] c. Resuspend the cell pellet in fresh medium and perform a cell count. d. Dilute the cells to the desired seeding density and plate them in the appropriate assay plate (e.g., 96-well plate). e. Incubate for 24 hours to allow for cell attachment before starting the treatment.[16]
Cell-Based Hsd17B13 Activity Assay (Estradiol as Substrate)
This protocol is adapted from methods used for similar Hsd17B13 inhibitors.[11][17]
-
Prepare inhibitor dilutions: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., DMSO).
-
Treatment: Remove the medium from the attached cells and add the medium containing the different concentrations of the inhibitor or vehicle.
-
Incubation: Incubate the plate for a predetermined time (e.g., 1-24 hours).
-
Add Substrate: Add estradiol to each well at a final concentration relevant for the assay (e.g., 10-50 µM).[9]
-
Substrate Incubation: Incubate for a period sufficient to allow for measurable product formation (e.g., 4-8 hours).
-
Measure Product Formation: The product of the reaction is estrone, and its formation can be quantified using various methods, such as a specific ELISA kit or LC-MS/MS analysis of the cell lysate or supernatant.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[16]
Western Blot for Hsd17B13 Expression
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for Hsd17B13 overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to normalize the results.
Data Presentation
Table 1: Inhibitory Potency of this compound
| Assay Type | Cell Line | Substrate | IC50 (nM) |
| Biochemical | Recombinant hHsd17B13 | Estradiol | 15.2 ± 2.1 |
| Cell-based | HepG2 | Estradiol | 125.6 ± 15.3 |
| Cell-based | HEK293-hHsd17B13 | Estradiol | 98.4 ± 11.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Lipid Droplet Accumulation
| Treatment | Concentration (nM) | Lipid Droplet Area (% of control) | Cell Viability (%) |
| Vehicle Control | - | 100 ± 8.5 | 100 ± 5.2 |
| This compound | 100 | 85.3 ± 7.1* | 98.1 ± 4.9 |
| This compound | 500 | 62.1 ± 6.4 | 95.7 ± 6.3 |
| This compound | 1000 | 45.8 ± 5.9 | 92.3 ± 5.5 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are mean ± SD (n=3).
Visualizations
Caption: Simplified signaling pathway of Hsd17B13 regulation and function.
Caption: Workflow for validating this compound inhibitory activity.
Caption: Troubleshooting decision tree for lack of inhibitory activity.
References
- 1. researchgate.net [researchgate.net]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action and clinical application of 17β-hydroxysteroid dehydrogenase 13 in alcohol-related liver diseases [lcgdbzz.org]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enanta.com [enanta.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. enanta.com [enanta.com]
- 12. atlantisbioscience.com [atlantisbioscience.com]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Hsd17B13-IN-71 versus other commercially available HSD17B13 inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quest for effective therapeutics for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) has identified 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) as a compelling therapeutic target. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases. This has spurred the development of small molecule inhibitors to mimic this protective effect. This guide provides a comparative overview of commercially available HSD17B13 inhibitors, with a focus on presenting key experimental data to aid researchers in selecting the appropriate tools for their studies.
Disclaimer: Information regarding a compound referred to as "Hsd17B13-IN-71" is not publicly available at the time of this publication. Searches of scientific literature and commercial databases did not yield specific data for a compound with this designation. Therefore, a direct comparison with this specific agent cannot be made. This guide will focus on publicly characterized, commercially available HSD17B13 inhibitors.
Quantitative Comparison of HSD17B13 Inhibitors
The following table summarizes the available quantitative data for commercially available HSD17B13 inhibitors. This information is crucial for comparing their potency and selectivity.
| Compound Name | Target(s) | IC50 (Human HSD17B13) | IC50 (Mouse HSD17B13) | Selectivity | Key Features |
| BI-3231 | HSD17B13 | 1 nM[1][2] | 13 nM[1] | High selectivity against other HSD17B family members, including HSD17B11.[3] | Potent and selective chemical probe; suitable for in vitro and in vivo studies. Reduces palmitic acid-induced lipotoxicity in hepatocytes.[4][5] |
| HSD17B13-IN-73 | HSD17B13 | < 0.1 µM (for estradiol)[4] | Not Reported | Not Reported | Identified from a patent application; commercially available for research.[4] |
| INI-678 | HSD17B13 | Not Reported | Not Reported | Potent and selective | Reported to reduce markers of liver fibrosis in a 3D liver-on-a-chip model. |
HSD17B13 Signaling Pathway and Mechanism of Action
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. Its precise physiological role is still under investigation, but it is known to be involved in hepatic lipid metabolism. The enzyme is known to catalyze the conversion of retinol to retinaldehyde. Loss-of-function variants of HSD17B13 are protective against the progression of NAFLD to NASH, fibrosis, and cirrhosis. The proposed mechanism for this protection involves alterations in lipid metabolism within hepatocytes. Inhibition of HSD17B13 is therefore a promising therapeutic strategy to replicate this protective phenotype.
Experimental Protocols for Evaluating HSD17B13 Inhibitors
Standardized assays are critical for the accurate assessment and comparison of HSD17B13 inhibitors. Below are outlines of key experimental protocols.
In Vitro Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of a compound on HSD17B13 enzymatic activity.
Objective: To determine the IC50 value of an inhibitor against purified HSD17B13.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human or mouse HSD17B13 is used. Estradiol or another suitable substrate and the cofactor NAD+ are prepared in an appropriate assay buffer.
-
Compound Dilution: The test inhibitor is serially diluted to a range of concentrations.
-
Reaction Initiation: The enzyme, substrate, cofactor, and inhibitor are incubated together.
-
Detection: The formation of the product (e.g., estrone from estradiol) or the consumption of the cofactor is measured. This can be done using various methods such as mass spectrometry or a coupled-enzyme luminescence assay (e.g., NAD-Glo assay).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm target engagement of the inhibitor with HSD17B13 within a cellular context.
Objective: To demonstrate that the inhibitor binds to HSD17B13 in intact cells.
General Protocol:
-
Cell Treatment: Live cells expressing HSD17B13 are incubated with the test inhibitor or vehicle control.
-
Heating: The cell lysates are heated to a range of temperatures.
-
Protein Extraction: The soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
Detection: The amount of soluble HSD17B13 remaining at each temperature is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve of HSD17B13 in the presence of the inhibitor compared to the control indicates target engagement.
In Vivo Efficacy Studies in a NAFLD/NASH Animal Model
Animal models are essential for evaluating the therapeutic potential of HSD17B13 inhibitors.
Objective: To assess the effect of the inhibitor on liver steatosis, inflammation, and fibrosis in a relevant animal model.
General Protocol:
-
Model Induction: A NAFLD/NASH model is induced in rodents, for example, through a high-fat diet.
-
Compound Administration: The inhibitor is administered to the animals at various doses and for a specified duration.
-
Monitoring: Animal weight, food intake, and relevant biomarkers (e.g., serum ALT, AST) are monitored throughout the study.
-
Endpoint Analysis: At the end of the study, liver tissues are collected for histological analysis (H&E staining for steatosis, Sirius Red for fibrosis) and gene expression analysis of relevant markers.
Conclusion
The development of potent and selective HSD17B13 inhibitors represents a promising therapeutic strategy for NAFLD and NASH. While several commercial options are available for research purposes, BI-3231 is currently the most well-characterized publicly described small molecule inhibitor. The lack of public data on "this compound" prevents its inclusion in a direct comparison. As the field progresses, it is anticipated that more data on this and other novel inhibitors will become available, enabling a more comprehensive comparative analysis. Researchers are encouraged to carefully consider the available data and the specific requirements of their experimental systems when selecting an HSD17B13 inhibitor for their studies.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. neobiotechnologies.com [neobiotechnologies.com]
- 5. uniprot.org [uniprot.org]
Validating Hsd17B13-IN-71 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methods to validate the in vivo target engagement of Hsd17B13-IN-71, a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13). Hsd17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that has been identified as a promising therapeutic target for non-alcoholic steatohepatitis (NASH) and other chronic liver diseases. Confirmation of target engagement in a physiological setting is a critical step in the pre-clinical and clinical development of Hsd17B13 inhibitors.
This document outlines and compares direct and indirect methodologies for assessing the interaction of this compound with its target in vivo. We present detailed experimental protocols, illustrative comparative data, and visual workflows to aid researchers in selecting the most appropriate assays for their drug development programs.
Hsd17B13 Signaling Pathway and the Role of Inhibitors
Hsd17B13 is understood to play a role in lipid metabolism within hepatocytes. One of its key functions is its retinol dehydrogenase activity, converting retinol to retinaldehyde.[1] Dysregulation of this pathway is associated with the progression of liver disease. This compound is designed to inhibit this enzymatic activity, thereby modulating downstream pathways and ameliorating liver pathology.
Caption: Simplified signaling pathway of Hsd17B13 and the inhibitory action of this compound.
Comparison of In Vivo Target Engagement Methods
The validation of this compound target engagement in vivo can be approached through a combination of direct and indirect methods. Direct methods provide evidence of the physical interaction between the inhibitor and Hsd17B13, while indirect methods measure the downstream pharmacological effects of this interaction.
| Method | Assay Type | Endpoint Measured | Illustrative Result with this compound | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Direct Target Binding | Thermal stabilization of Hsd17B13 in liver tissue lysates upon inhibitor binding. | 5°C increase in the melting temperature (Tm) of Hsd17B13 in liver lysates from treated animals. | Direct evidence of target binding in a native environment; no modification of compound or target needed. | Technically challenging for tissue samples; requires specific antibodies; may not be high-throughput. |
| Substrate/Product Quantification | Direct Pharmacodynamic | Ratio of retinol (substrate) to retinaldehyde (product) in liver tissue. | 3-fold increase in the retinol to retinaldehyde ratio in the livers of treated mice. | Direct measure of enzymatic inhibition; provides functional confirmation of target engagement. | Requires sensitive and specific analytical methods (LC-MS/MS); substrate availability can be a variable. |
| Downstream Biomarker Analysis | Indirect Pharmacodynamic | Protein expression levels of SREBP-1c and Fatty Acid Synthase (FAS) in the liver. | 50% reduction in the expression of nuclear SREBP-1c and FAS in treated animals. | Reflects the biological consequence of target inhibition; can be integrated with efficacy studies. | Indirect; changes may be influenced by other pathways; time-course dependent. |
| Liver Lipidomics | Indirect Pharmacodynamic | Global changes in the lipid profile of the liver. | Significant alterations in specific lipid classes, such as a decrease in triglycerides and changes in phospholipid composition. | Provides a comprehensive view of the metabolic impact of inhibition; potential for novel biomarker discovery. | Complex data analysis; requires specialized equipment and expertise; can be influenced by diet and other factors. |
| Activity-Based Protein Profiling (ABPP) | Alternative Direct Target Binding | Covalent labeling of active Hsd17B13 by a specific probe, which is competed by the inhibitor. | 80% reduction in probe labeling of Hsd17B13 in liver lysates from treated animals. | Direct measurement of the active enzyme pool; can be used for selectivity profiling. | Requires a specific and validated activity-based probe for Hsd17B13, which may not be available. |
| Positron Emission Tomography (PET) | Alternative Direct Target Binding | In vivo imaging and quantification of Hsd17B13 occupancy by a radiolabeled tracer. | 75% occupancy of Hsd17B13 by this compound at a therapeutic dose. | Non-invasive, quantitative, and allows for longitudinal studies in the same animal; translatable to clinical studies. | Requires the development of a specific PET radioligand for Hsd17B13; expensive and requires specialized facilities. |
Experimental Protocols
In Vivo Cellular Thermal Shift Assay (CETSA)
This protocol describes the application of CETSA to liver tissue from mice treated with this compound to directly assess target engagement.
Caption: Workflow for performing an in vivo Cellular Thermal Shift Assay (CETSA) on liver tissue.
Methodology:
-
Animal Dosing: A cohort of mice is treated with this compound at various doses and a vehicle control group is maintained.
-
Tissue Harvesting and Lysis: At a specified time point post-dosing, mice are euthanized, and liver tissue is rapidly excised and snap-frozen. The frozen tissue is then homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Thermal Challenge: The liver lysates are divided into aliquots and heated to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes), followed by cooling.
-
Separation of Soluble and Aggregated Proteins: The heated lysates are centrifuged at high speed to pellet the aggregated, denatured proteins.
-
Analysis: The supernatant containing the soluble protein fraction is collected. The amount of soluble Hsd17B13 at each temperature is quantified by Western blotting or mass spectrometry.
-
Data Interpretation: A melting curve is generated by plotting the percentage of soluble Hsd17B13 against temperature. A shift in the melting temperature (Tm) between the treated and vehicle groups indicates target engagement.
Quantification of Retinol and Retinaldehyde in Liver Tissue
This method provides a direct pharmacodynamic readout of Hsd17B13 inhibition by measuring the levels of its substrate and product.
Methodology:
-
Sample Preparation: Liver tissue from treated and control animals is homogenized in a solvent mixture suitable for lipid extraction (e.g., methanol/chloroform).
-
Lipid Extraction: A liquid-liquid extraction is performed to isolate the lipid fraction containing retinoids.
-
LC-MS/MS Analysis: The extracted lipids are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A reversed-phase C18 column can be used for separation, and detection is achieved using multiple reaction monitoring (MRM) in positive ion mode. Specific transitions for retinol and retinaldehyde are monitored.
-
Quantification: The concentrations of retinol and retinaldehyde are determined by comparing their peak areas to those of known standards. The ratio of retinol to retinaldehyde is then calculated for each sample.
-
Data Interpretation: An increase in the retinol to retinaldehyde ratio in the livers of this compound-treated animals compared to controls indicates inhibition of Hsd17B13's enzymatic activity.
Western Blot Analysis of SREBP-1c and FAS
This protocol details an indirect pharmacodynamic assay to measure the expression of downstream proteins in the lipogenesis pathway.
Methodology:
-
Protein Extraction: Nuclear and cytosolic protein fractions are extracted from liver tissue homogenates of treated and control animals.
-
Protein Quantification: The protein concentration of each extract is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for the cleaved (active) form of SREBP-1c and for FAS. A loading control antibody (e.g., β-actin or Lamin B1) is also used.
-
Signal Detection and Quantification: After incubation with a secondary antibody conjugated to horseradish peroxidase, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The band intensities are quantified using densitometry software.
-
Data Interpretation: A decrease in the expression levels of nuclear SREBP-1c and FAS in the livers of treated animals relative to controls suggests successful target engagement and modulation of the downstream pathway.
Conclusion
The validation of in vivo target engagement for this compound is a multifaceted process that can be approached with a variety of robust methodologies. Direct measurement of target binding through techniques like CETSA provides unequivocal evidence of interaction. This can be complemented by direct pharmacodynamic assays that quantify the immediate enzymatic consequences of inhibition, such as alterations in the retinol to retinaldehyde ratio. Furthermore, indirect pharmacodynamic readouts, including the analysis of downstream biomarkers like SREBP-1c and FAS, and comprehensive liver lipidomics, offer insights into the broader physiological impact of target engagement. For a comprehensive understanding, a combination of these direct and indirect methods is recommended to build a strong body of evidence for the in vivo activity of this compound, thereby guiding its further development as a potential therapeutic for chronic liver disease.
References
HSD17B13 Inhibition in NASH: A Comparative Analysis of INI-822 and BI-3231
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical efficacy of two small molecule inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), INI-822 and BI-3231, in models relevant to Nonalcoholic Steatohepatitis (NASH).
Genetic studies have identified loss-of-function variants in the HSD17B13 gene as protective against the progression of chronic liver diseases, including NASH, making it a compelling therapeutic target.[1] Both INI-822, developed by Inipharm, and BI-3231, from Boehringer Ingelheim, are potent inhibitors of the HSD17B13 enzyme. This guide summarizes the available preclinical data for both compounds, detailing their effects on key markers of liver injury and metabolism, and outlines the experimental protocols used in these studies.
At a Glance: Comparative Efficacy
| Compound | Model | Key Findings |
| INI-822 | Diet-Induced Rat Model of MASH (NASH) | - Decreased levels of Alanine Aminotransferase (ALT), a biomarker for liver damage.[2][3][4] - Dose-dependent increase in hepatic phosphatidylcholines (PCs).[2][3][4] |
| Primary Human Liver-on-a-Chip (NASH Model) | - Significant decrease in fibrotic proteins α-smooth muscle actin (αSMA) and collagen type 1 at 1 and 5 µM concentrations.[5] | |
| BI-3231 | In vitro Hepatocellular Lipotoxicity Model | - Significantly decreased triglyceride accumulation in human and mouse hepatocytes under lipotoxic stress.[6][7] - Improved hepatocyte proliferation, cell differentiation, and lipid homeostasis.[6][7] - Increased mitochondrial respiratory function.[6][7] |
HSD17B13 Signaling Pathway and Therapeutic Intervention
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. Its inhibition is hypothesized to mimic the protective effects of naturally occurring loss-of-function genetic variants, thereby mitigating the progression of NASH.
Quantitative Data Summary
INI-822 Efficacy Data
Table 1: Effect of INI-822 in a Diet-Induced Rat Model of MASH
| Parameter | Treatment Group | Outcome |
| Alanine Aminotransferase (ALT) | INI-822 | Statistically significant decrease compared to controls.[4] |
| Hepatic Phosphatidylcholines (PCs) | INI-822 | Dose-dependent increase.[2][3][4] |
| HSD17B13 Lipid Substrates | INI-822 | Increased levels, consistent with target engagement.[4] |
Table 2: Anti-fibrotic Effects of INI-822 in a Primary Human Liver-on-a-Chip NASH Model
| Parameter | Concentration | Outcome |
| α-smooth muscle actin (αSMA) | 1 µM and 5 µM | Significantly decreased (p<0.0001).[5] |
| Collagen Type 1 | 1 µM and 5 µM | Significantly decreased (p<0.0001).[5] |
BI-3231 Efficacy Data
Table 3: In Vitro Effects of BI-3231 in a Hepatocellular Lipotoxicity Model
| Cell Type | Parameter | Treatment | Outcome |
| Human HepG2 cells and primary mouse hepatocytes | Triglyceride (TG) Accumulation | BI-3231 | Significantly decreased under palmitic acid-induced lipotoxic stress.[6][7] |
| Human HepG2 cells and primary mouse hepatocytes | Cell Proliferation and Differentiation | BI-3231 | Considerable improvement.[6][7] |
| Human HepG2 cells and primary mouse hepatocytes | Lipid Homeostasis | BI-3231 | Restoration observed.[6][7] |
| Human HepG2 cells and primary mouse hepatocytes | Mitochondrial Respiration | BI-3231 | Increased function without affecting β-oxidation.[6][7] |
Experimental Protocols
A standardized experimental workflow is crucial for the evaluation of potential NASH therapeutics. Below is a generalized workflow for a preclinical NASH study.
INI-822 Study Methodologies
-
In Vivo Rat Model of MASH :
-
Model : Rats were fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) to induce MASH.[2][3]
-
Treatment : INI-822 was administered orally.[5]
-
Endpoints : Serum levels of ALT were measured as a marker of liver injury. Hepatic phosphatidylcholine levels were quantified to assess changes in lipid metabolism.[2][3][4]
-
-
Primary Human Liver-on-a-Chip NASH Model :
-
Model : A microphysiological system (CN Bio's PhysioMimix) was used, co-culturing primary human hepatocytes (homozygous for the active HSD17B13 allele), Kupffer cells, and stellate cells in a high-fat medium to induce a NASH phenotype.[5][8]
-
Treatment : The co-cultures were treated with INI-822 at concentrations of 1 µM and 5 µM.[5]
-
Endpoints : Fibrosis was assessed by immunohistochemistry for αSMA and collagen type 1.[5]
-
BI-3231 Study Methodology
-
In Vitro Hepatocellular Lipotoxicity Model :
-
Cell Culture : Human HepG2 cells and freshly isolated primary mouse hepatocytes were used.[6][7]
-
Induction of Lipotoxicity : Lipotoxicity was induced by treatment with palmitic acid.[6][7]
-
Endpoints : Triglyceride accumulation was measured to assess steatosis. Cell proliferation and differentiation were evaluated. Mitochondrial respiratory function was analyzed.[6][7]
-
Conclusion
The available preclinical data suggests that inhibition of HSD17B13 is a promising therapeutic strategy for NASH. INI-822 has demonstrated efficacy in reducing a marker of liver injury and fibrosis in both an in vivo rat model and a human cell-based in vitro model of NASH. BI-3231 has shown positive effects in reducing lipid accumulation and improving cellular health in an in vitro model of hepatocyte lipotoxicity.
While a direct head-to-head comparison in the same NASH model is not yet publicly available, the existing data for both compounds support the continued investigation of HSD17B13 inhibitors for the treatment of NASH. Further in vivo studies for BI-3231 in established NASH models would be beneficial for a more direct comparison of efficacy.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inipharm to Present Pharmacokinetic Data From a Phase 1 Clinical Trial of INI-822, a Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 3. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 4. businesswire.com [businesswire.com]
- 5. inipharm.com [inipharm.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cn-bio.com [cn-bio.com]
Investigating the Cross-Reactivity of Hsd17B13 Inhibitors with Other HSD17B Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective inhibitors for 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases, necessitates a thorough evaluation of their cross-reactivity against other HSD17B isoforms.[1][2][3] This guide provides a framework for assessing the selectivity of HSD17B13 inhibitors, using a hypothetical inhibitor, Hsd17B13-IN-71, as an example. The methodologies and data presentation formats are based on established protocols for characterizing similar inhibitors.
Understanding the HSD17B Family
The 17β-hydroxysteroid dehydrogenase (HSD17B) superfamily consists of at least 14 known isoforms that are involved in the metabolism of steroids and other lipids.[4] These enzymes play crucial roles in various physiological processes, and off-target inhibition can lead to undesirable side effects. Therefore, quantifying the selectivity of a new inhibitor is a critical step in its preclinical development.
Comparative Selectivity Profile of HSD17B13 Inhibitors
To objectively assess the performance of a novel inhibitor like this compound, its inhibitory activity against HSD17B13 should be compared with its activity against other relevant HSD17B isoforms, particularly those with high sequence homology, such as HSD17B11.[2][5] The following table summarizes the kind of data required, using representative data from known inhibitors as a template.
| Isoform | This compound IC₅₀ (nM) | BI-3231 IC₅₀ (nM)[6] | EP-036332 Potency[1] | Compound 32 IC₅₀ (nM)[3] |
| HSD17B13 | Data to be determined | 1 | Potent | 2.5 |
| HSD17B11 | Data to be determined | >10,000 | Selective | >10,000 |
| HSD17B2 | Data to be determined | >10,000 | Selective | >10,000 |
| HSD17B4 | Data to be determined | >10,000 | Selective | >10,000 |
| HSD17B10 | Data to be determined | >10,000 | Selective | >10,000 |
Caption: Comparative inhibitory activity (IC₅₀) of Hsd17B13 inhibitors against various HSD17B isoforms.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of selectivity data. Below are protocols for key experiments used to characterize HSD17B13 inhibitors.
Recombinant Enzyme Inhibition Assay (Biochemical Assay)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified HSD17B isoforms.
1. Protein Expression and Purification:
-
Human HSD17B isoforms are expressed in an appropriate system, such as Sf9 insect cells using a baculoviral expression system.[7]
-
The enzymes are then purified using techniques like metal affinity purification and size exclusion chromatography.[7]
2. Enzymatic Reaction:
-
The assay is typically performed in 96-well or 384-well plates.[7]
-
The reaction mixture contains:
3. Detection:
-
The production of NADH, a product of the enzymatic reaction, is monitored. This can be done using:
4. Data Analysis:
-
IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular Assay
This assay assesses the inhibitor's activity in a more physiologically relevant context.
1. Cell Culture:
-
HEK293 cells are stably transfected to express the human or mouse HSD17B13 enzyme.[1]
2. Assay Procedure:
-
Cells are seeded in appropriate culture plates.
-
The cells are then treated with the test inhibitor at various concentrations.
-
A suitable substrate, such as estradiol, is added to the cells.[1]
3. Detection and Analysis:
-
The conversion of the substrate to its product (e.g., estradiol to estrone) is measured in the cell lysate or supernatant using methods like mass spectrometry.[2]
-
The IC₅₀ is determined as described for the biochemical assay.
Visualizing Experimental Workflows and Signaling Pathways
Clear diagrams are essential for communicating complex experimental processes and biological relationships.
Experimental Workflow for Inhibitor Selectivity Screening
Caption: Workflow for determining the selectivity of an HSD17B13 inhibitor.
HSD17B13 Signaling and Inhibition
Caption: Inhibition of the HSD17B13-mediated conversion of substrate to product.
By following these guidelines and employing rigorous experimental protocols, researchers can effectively characterize the cross-reactivity of novel HSD17B13 inhibitors, ensuring a more comprehensive understanding of their therapeutic potential and safety profile.
References
- 1. enanta.com [enanta.com]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. origene.com [origene.com]
- 5. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. enanta.com [enanta.com]
Benchmarking Hsd17B13-IN-71 against other research tool compounds for NAFLD
For Researchers, Scientists, and Drug Development Professionals
Nonalcoholic fatty liver disease (NAFLD) represents a growing global health crisis, and the scientific community is actively seeking effective therapeutic interventions. A promising target in this endeavor is the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are protective against the progression of NAFLD to its more severe form, nonalcoholic steatohepatitis (NASH), and subsequent fibrosis.[1][2] This has spurred the development of HSD17B13 inhibitors as a potential therapeutic strategy.
This guide provides a comparative analysis of the research tool compound Hsd17B13-IN-71 against other well-established research compounds used in the study of NAFLD: Obeticholic Acid (OCA), Elafibranor, and Cenicriviroc (CVC). This objective comparison, supported by experimental data, aims to assist researchers in selecting the most appropriate tools for their NAFLD studies.
Mechanism of Action at a Glance
A fundamental understanding of the targets of these compounds is crucial for designing and interpreting experiments.
-
This compound is an inhibitor of the HSD17B13 enzyme.[2][3][4][5] By blocking HSD17B13, it is proposed to mitigate the progression of NAFLD.[6]
-
Obeticholic Acid (OCA) is a potent, selective agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a key role in regulating bile acid, lipid, and glucose metabolism.
-
Elafibranor is a dual peroxisome proliferator-activated receptor alpha and delta (PPARα/δ) agonist. Activation of these receptors leads to improvements in lipid metabolism and inflammation.
-
Cenicriviroc (CVC) is a dual antagonist of the C-C chemokine receptor types 2 and 5 (CCR2/CCR5), which are involved in the recruitment of inflammatory cells to the liver.
Comparative Efficacy Data
The following tables summarize the available preclinical and clinical data for this compound and the comparator compounds. It is important to note that direct head-to-head preclinical studies are limited, and data is compiled from various sources.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay | IC50/EC50 | Selectivity |
| This compound | HSD17B13 | Estradiol conversion | ≤ 0.1 µM[2][3][4][5] | Data not available |
| BI-3231 (proxy for potent HSD17B13 inhibitor) | HSD17B13 | Estradiol conversion | IC50 = 4 nM[7][8] | >1000-fold vs HSD17B11[7][8] |
| Compound 32 (proxy for potent HSD17B13 inhibitor) | HSD17B13 | Not specified | IC50 = 2.5 nM[9] | Highly selective[9] |
| Obeticholic Acid (OCA) | FXR | Reporter assay | EC50 = 99 nM | Selective for FXR |
| Elafibranor | PPARα / PPARδ | Reporter assay | EC50 = 16 nM (α), 45 nM (δ) | Dual agonist |
| Cenicriviroc (CVC) | CCR2 / CCR5 | Binding assay | IC50 = 4.4 nM (CCR2), 5.2 nM (CCR5) | Dual antagonist |
Table 2: Preclinical Efficacy in NAFLD/NASH Models
| Compound | Animal Model | Key Findings |
| This compound (and other potent inhibitors) | Diet-induced NASH models | Mitigates steatohepatitis, reduces lipid peroxidation and oxidative stress.[6] Compound 32 showed robust anti-MASH effects.[9] |
| Obeticholic Acid (OCA) | Diet-induced and genetic models of NAFLD | Improves hepatic steatosis, inflammation, and fibrosis.[10] |
| Elafibranor | Rodent models of NASH with fibrosis | Improves liver inflammatory markers, hepatic steatosis, and fibrosis.[2] |
| Cenicriviroc (CVC) | Diet-induced and chemical-induced liver fibrosis models | Reduces liver fibrosis and inflammation.[11] |
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental design, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are critical for the reproducibility of scientific findings. Below are protocols for key experiments cited in this guide.
In Vitro Model of Hepatic Steatosis
Objective: To induce lipid accumulation in hepatocytes to mimic the steatotic component of NAFLD.
Cell Line: HepG2 cells are a commonly used human hepatoma cell line. Primary hepatocytes can also be used for a more physiologically relevant model.
Protocol:
-
Seed HepG2 cells in a suitable culture plate (e.g., 24-well plate) and allow them to adhere overnight.
-
Prepare a stock solution of oleic acid complexed to bovine serum albumin (BSA).
-
Induce steatosis by incubating the cells with a final concentration of oleic acid (e.g., 1 mM) in the culture medium for 24-48 hours.
-
Following induction, the cells are ready for treatment with test compounds.
Oil Red O Staining for Lipid Accumulation
Objective: To visualize and quantify intracellular lipid droplets.
Protocol:
-
After treatment with the test compounds, wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 30 minutes.[12]
-
Wash the cells with water and then with 60% isopropanol.
-
Stain the cells with a freshly prepared Oil Red O working solution for 15-30 minutes.[12][13]
-
Wash the cells with water to remove excess stain.
-
The stained lipid droplets can be visualized under a microscope as red-orange droplets.
-
For quantification, the stain can be extracted using 100% isopropanol, and the absorbance can be measured at approximately 490-520 nm.[14]
In Vivo Model of NAFLD/NASH
Objective: To induce a disease state in animals that recapitulates key features of human NAFLD/NASH, including steatosis, inflammation, and fibrosis.
Animal Model: C57BL/6J mice are a commonly used strain.
Protocol:
-
Feed mice a high-fat diet (HFD), often supplemented with fructose and/or cholesterol, for an extended period (e.g., 16-24 weeks) to induce NAFLD/NASH.[15][16]
-
Monitor the development of the disease through regular weight measurements and analysis of serum biomarkers.
-
Once the disease phenotype is established, administer the test compounds (e.g., this compound) or vehicle control via a suitable route (e.g., oral gavage) for a defined treatment period.
Sirius Red Staining for Liver Fibrosis
Objective: To visualize and quantify collagen deposition in liver tissue as a measure of fibrosis.
Protocol:
-
Euthanize the animals and collect liver tissue.
-
Fix the liver tissue in 10% neutral buffered formalin and embed in paraffin.
-
Prepare 4-5 µm thick tissue sections.
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the sections with Picro-Sirius Red solution for 60 minutes.
-
Wash the sections with acidified water and dehydrate through a series of alcohol grades.
-
Clear the sections and mount with a coverslip.
-
Collagen fibers will stain red, and the degree of fibrosis can be quantified using image analysis software.[10][17][18]
Conclusion
This compound represents a valuable research tool for investigating the role of HSD17B13 in the pathogenesis of NAFLD. Its high potency suggests it can be a powerful probe for elucidating the downstream consequences of HSD17B13 inhibition. When compared to other research tools for NAFLD, this compound offers a distinct and targeted mechanism of action. While compounds like Obeticholic Acid, Elafibranor, and Cenicriviroc have broader effects on metabolism and inflammation, this compound allows for the specific interrogation of the HSD17B13 pathway. The choice of compound will ultimately depend on the specific research question being addressed. This guide provides a foundational framework to aid in this selection process and to facilitate the design of robust and reproducible experiments in the quest for effective NAFLD therapeutics.
References
- 1. PRECLINICAL MODELS OF NONALCOHOLIC FATTY LIVER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 17β-HSD | 2770247-40-8 | Invivochem [invivochem.com]
- 5. biozol.de [biozol.de]
- 6. This compound () for sale [vulcanchem.com]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4.8. Sirius Red Staining [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 14. 4.4. Red Oil O Staining and Quantification [bio-protocol.org]
- 15. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies [ijbs.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Sirius Red staining of murine tissues [protocols.io]
Head-to-Head In Vitro Comparison of Novel Small Molecule Inhibitors of HSD17B13
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of novel small molecule inhibitors targeting hydroxysteroid 17-β-dehydrogenase 13 (HSD17B13), an enzyme implicated in the progression of chronic liver diseases such as nonalcoholic steatohepatitis (NASH). The following sections present a summary of their inhibitory potency, selectivity, and the experimental methodologies used for their characterization, based on publicly available data.
Inhibitor Performance Comparison
Recent drug discovery efforts have yielded several promising small molecule inhibitors of HSD17B13. This section summarizes the in vitro performance of key compounds that have been subject to head-to-head comparisons.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are critical measures of a drug's potency. The following table summarizes the reported biochemical potencies of selected novel HSD17B13 inhibitors against the human enzyme.
| Compound | Target | IC50 (nM) | Ki (nM) | Assay Substrate | Source |
| BI-3231 | human HSD17B13 | Single-digit nM | Single-digit nM | Estradiol, Leukotriene B4 | [1][2] |
| Compound 32 | human HSD17B13 | 2.5 | Not Reported | Not Specified | [3][4] |
| EP-036332 | human HSD17B13 | Not Reported | Not Reported | Leukotriene B4 | [5] |
| EP-040081 | human HSD17B13 | Not Reported | Not Reported | Leukotriene B4 | [5] |
| Inipharm Cpd | human HSD17B13 | ≤ 100 | Not Reported | Estrone | [6] |
Cellular Activity and Selectivity
Effective drug candidates must demonstrate activity in a cellular context and selectivity for their target enzyme over closely related proteins. The table below outlines the cellular potency of these inhibitors and their selectivity against HSD17B11, the closest homolog to HSD17B13.
| Compound | Cellular IC50 (human HSD17B13) | Selectivity vs. HSD17B11 | Source |
| BI-3231 | Double-digit nM | High | [1][7] |
| Compound 32 | Not Reported | High | [3][4] |
| EP-036332 | Not Reported | Potent and Selective | [5] |
| EP-040081 | Not Reported | Potent and Selective | [5] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments cited in the evaluation of these HSD17B13 inhibitors.
HSD17B13 Enzymatic Activity Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified HSD17B13.
-
Mass Spectrometry-Based Assays (LC/MS, MALDI-TOF-MS, RapidFire MS):
-
Principle: Recombinant human HSD17B13 is incubated with a known substrate (e.g., estradiol, leukotriene B4) and the cofactor NAD+. The reaction is then quenched, and the amount of product formed is quantified using mass spectrometry. A reduction in product formation in the presence of an inhibitor indicates its potency.[1][5][6]
-
Protocol Outline:
-
Prepare a reaction mixture containing purified His-tagged HSD17B13, a specific substrate (e.g., estradiol), and NAD+ in a suitable buffer.
-
Add the test inhibitor at various concentrations.
-
Incubate the mixture for a defined period at a controlled temperature.
-
Stop the reaction, typically by adding a quenching solution.
-
Analyze the reaction mixture by LC/MS, MALDI-TOF-MS, or RapidFire MS to quantify the product.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
-
-
-
NADH-Glo Luminescence Assay:
-
Principle: This is a coupled-enzyme assay that measures the production of NADH, a product of the HSD17B13 reaction. The amount of NADH produced is detected via a luciferase-based reaction that generates a luminescent signal.[8][9]
-
Protocol Outline:
-
In a multi-well plate, combine recombinant HSD17B13, the substrate (e.g., β-estradiol), NAD+, and the test inhibitor.
-
Incubate to allow the enzymatic reaction to proceed.
-
Add the NADH-Glo detection reagent, which contains luciferase and other components to convert NADH to a light signal.
-
Incubate for a further period to allow the luminescent signal to develop.
-
Measure luminescence using a plate reader. A decrease in signal indicates inhibition of HSD17B13.
-
-
Cellular HSD17B13 Inhibition Assay
This type of assay assesses the inhibitor's ability to penetrate cells and engage the target in a more physiologically relevant environment.
-
Principle: A human cell line (e.g., HEK293) is engineered to stably express human HSD17B13. These cells are then treated with a substrate and the test inhibitor. The conversion of the substrate to its product is measured to determine the inhibitor's cellular potency.[1][5]
-
Protocol Outline:
-
Culture HEK293 cells stably expressing human HSD17B13.
-
Treat the cells with the test inhibitor at various concentrations.
-
Add a cell-permeable substrate, such as estradiol.
-
Incubate for a specified time.
-
Lyse the cells and analyze the lysate or supernatant for the product using methods like mass spectrometry.
-
Determine the cellular IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Retinol Dehydrogenase (RDH) Activity Assay
Given that HSD17B13 has been shown to possess retinol dehydrogenase activity, this cell-based assay is also utilized for its characterization.[10][11]
-
Principle: Cells transfected with HSD17B13 are treated with all-trans-retinol. The subsequent production of retinaldehyde and retinoic acid is quantified by HPLC.[11]
-
Protocol Outline:
-
Transfect HEK293 cells with a plasmid expressing HSD17B13.
-
Treat the transfected cells with all-trans-retinol.
-
After an incubation period, harvest the cells and their media.
-
Quantify the levels of retinaldehyde and retinoic acid using HPLC.
-
Compare the product levels in HSD17B13-expressing cells to control cells to determine the enzyme's RDH activity.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to HSD17B13 function and inhibitor evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. enanta.com [enanta.com]
- 6. | BioWorld [bioworld.com]
- 7. youtube.com [youtube.com]
- 8. enanta.com [enanta.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hsd17B13-IN-71: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including specialized small molecule inhibitors such as Hsd17B13-IN-71. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is a critical component of the experimental workflow. This guide provides essential, step-by-step instructions for the safe and appropriate disposal of this compound.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general best practices for the disposal of laboratory chemical waste should be strictly followed. All chemical waste, including solids, liquids, and containerized gases, should be treated as hazardous unless explicitly confirmed to be non-hazardous.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative that appropriate personal protective equipment (PPE) be worn, including safety glasses, gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound.
1. Waste Identification and Segregation:
-
Treat as Hazardous: In the absence of specific data to the contrary, this compound waste should be classified as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other types of waste, such as biological, radioactive, or non-hazardous materials.[2][3][4] Keeping waste streams separate prevents potentially dangerous chemical reactions and facilitates proper disposal by your institution's environmental health and safety (EHS) office.[2][3] Halogenated and non-halogenated solvent wastes should also be collected separately.[3]
2. Use of Appropriate Waste Containers:
-
Container Compatibility: Collect this compound waste in a container that is chemically compatible with the substance. Plastic containers are often preferred for their durability.[5]
-
Secure Closure: Ensure the waste container has a secure, leak-proof lid and is kept closed except when adding waste.[3][5] This minimizes the risk of spills and evaporation.
3. Proper Labeling of Waste Containers:
-
Clear Identification: As soon as a container is designated for this compound waste, it must be clearly labeled.[2][6]
-
Required Information: The label should include the full chemical name ("this compound"), the concentration (if in solution), and the words "Hazardous Waste." Your institution may provide specific hazardous waste tags that require additional information, such as the date, researcher's name, and laboratory location.[2]
4. Safe Storage of Chemical Waste:
-
Designated Area: Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[5][6] This area should be at or near the point of waste generation.[5][6]
-
Secondary Containment: It is best practice to place the primary waste container in a secondary containment bin or tray to contain any potential leaks or spills.[3]
-
Storage Limits: Be aware of your institution's and local regulations regarding the maximum amount of hazardous waste that can be stored in an SAA (e.g., typically up to 55 gallons).[1][5][6]
5. Arranging for Professional Disposal:
-
Contact EHS: Once the waste container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) or a licensed professional waste disposal service for pickup.[5][7] Do not attempt to transport hazardous waste yourself.[2]
-
Never Dispose in Regular Trash or Drains: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[6]
Disposal of Empty Containers
Even "empty" containers that held this compound must be handled with care. If the container held what is classified as an acutely hazardous waste, it may require triple rinsing with a suitable solvent.[1][2] The rinsate must be collected and disposed of as hazardous waste.[2][3] After proper rinsing and defacing the original label, the container may be disposed of as regular trash, but always confirm this procedure with your institution's EHS guidelines.[1][2]
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This structured approach ensures that the disposal of this compound is conducted in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. vumc.org [vumc.org]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. odu.edu [odu.edu]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling Hsd17B13-IN-71
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Hsd17B13-IN-71, a potent hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) inhibitor. Adherence to these procedural steps is critical for minimizing risk and ensuring the integrity of your research.
This compound is a small molecule inhibitor used in studies of liver diseases, such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), as well as other metabolic and cardiovascular conditions.[1] While a comprehensive Safety Data Sheet (SDS) is not publicly available for this specific research compound, the following guidelines are based on information for this compound and best practices for handling potent, powdered small molecule inhibitors.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent accidental exposure through inhalation, skin contact, or ingestion. The following PPE is mandatory when handling this compound in its powdered form and when working with stock solutions.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents direct skin contact with the compound. Double-gloving provides an extra layer of protection against potential tears or contamination. |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes of solutions or airborne powder particles. |
| Body Protection | A fully buttoned lab coat | Shields skin and personal clothing from contamination. |
| Respiratory Protection | A properly fitted N95 respirator or a chemical fume hood | Essential when handling the powdered form to prevent inhalation of fine particles. A fume hood is the preferred engineering control. |
Operational Plan: From Receipt to Experiment
A systematic workflow is essential for the safe handling of this compound.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the package is compromised, do not open it. Isolate the package in a designated area and contact your institution's Environmental Health and Safety (EHS) department.
-
If the package is intact, transport it to the designated storage area.
2. Storage:
-
Store the powdered this compound at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1]
-
Once in solution, store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
All storage locations should be clearly labeled with the compound's identity and any known hazards.
3. Preparation of Stock Solutions:
-
All manipulations of the powdered compound must be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Wear all mandatory PPE, including double gloves, a lab coat, and chemical safety goggles.
-
This compound is typically soluble in dimethyl sulfoxide (DMSO).[1]
-
Carefully weigh the desired amount of powder using an analytical balance within the fume hood.
-
Slowly add the solvent to the powder to avoid generating airborne particles.
-
Ensure the container is tightly sealed after dissolution.
4. Use in Experiments:
-
When diluting stock solutions or adding the compound to experimental setups, continue to wear appropriate PPE.
-
Work in a well-ventilated area. If there is a risk of aerosol generation, perform the work in a fume hood or biosafety cabinet.
Disposal Plan: Managing Contaminated Materials
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a clearly labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Disposal Procedures: All hazardous waste must be disposed of in accordance with your institution's EHS guidelines and local regulations. Contact your EHS department for specific instructions on waste pickup and disposal.
Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 2770247-40-8 | [1] |
| Appearance | Solid at room temperature | [1] |
| IC50 for Estradiol | ≤ 0.1 μM | [1] |
| Powder Storage | -20°C (3 years), 4°C (2 years) | [1] |
| In-Solvent Storage | -80°C (6 months), -20°C (1 month) | [1] |
| Solubility | Typically soluble in DMSO (e.g., 10 mM) | [1] |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound from receipt to disposal.
PPE Selection Logic
Caption: Decision-making process for selecting appropriate PPE when handling this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
